Product packaging for Liquiritigenin(Cat. No.:CAS No. 578-86-9)

Liquiritigenin

Cat. No.: B1674857
CAS No.: 578-86-9
M. Wt: 256.25 g/mol
InChI Key: FURUXTVZLHCCNA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Significance of Flavanones in Natural Product Chemistry

Flavanones are a class of flavonoids characterized by a benzo-γ-pyrone structure. nih.gov They are widely distributed in the plant kingdom, found in fruits, vegetables, grains, bark, roots, stems, and flowers. nih.gov Research into flavanones is significant in natural product chemistry due to their diverse biological activities, including anti-oxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. nih.gov These compounds can modulate key cellular enzyme functions and are considered valuable components in various nutraceutical, pharmaceutical, medicinal, and cosmetic applications. nih.gov The study of flavanones contributes to understanding the potential health benefits associated with plant-derived compounds and the development of new therapeutic agents. researchgate.net

Natural Occurrence and Research Context within Glycyrrhiza Species

Liquiritigenin is predominantly found in the roots of Glycyrrhiza species, commonly known as licorice. frontiersin.org Species such as Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata are recognized sources of LG. frontiersin.orgncats.io Radix Glycyrrhizae, the dried roots and rhizomes of Glycyrrhiza uralensis, G. glabra, or G. inflata, has been used for centuries in traditional medicine. frontiersin.org LG, along with its isomer isothis compound (B1662430), are considered major bioactive constituents of Radix Glycyrrhizae. frontiersin.org Research within the context of Glycyrrhiza species focuses on isolating, identifying, and characterizing these compounds and investigating their biological activities, providing a scientific basis for their traditional uses. nih.gov

Overview of Broad Pharmacological Research Interests

Pharmacological research on this compound spans a wide range of potential therapeutic applications, driven by its observed biological activities in various in vitro and in vivo models. Research interests include its antioxidant, anti-inflammatory, anti-viral, anti-diabetic, and cytotoxic properties. frontiersin.org LG has also been investigated for its potential in areas such as skin whitening and cholinergic activities. frontiersin.org Furthermore, studies have explored its hepatoprotective, neuroprotective, and anticancer effects. frontiersin.orgalzdiscovery.orgmdpi.com The compound's role as a selective agonist of the estrogen receptor beta (ERβ) has also attracted research interest, particularly in the context of hormone-related conditions and cancers. ncats.iowikipedia.orgresearchgate.net

Table 1: Overview of Pharmacological Research Interests in this compound

Research AreaKey Findings / Interests
Antioxidant ActivityScavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orgiieta.org Inhibition of lipid peroxidation. nih.gov Enhancement of antioxidant enzyme production. iieta.org
Anti-inflammatory ActivityInhibition of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.comnih.gov Suppression of NF-κB activation. nih.gov Reduction of inflammation in various models. frontiersin.orgmdpi.com
Anticancer ActivityInhibition of tumor growth and vascularization. mdpi.com Induction of apoptosis and inhibition of proliferation, invasion, and migration in cancer cell lines. nih.gov Modulation of signaling pathways involved in cancer progression. ncats.iomdpi.com Potential in various cancer types. mdpi.com
Neuroprotective ActivityProtection against glutamate-induced neurotoxicity. frontiersin.orgnih.gov Reduction of ROS production and apoptosis in neuronal cells. nih.gov Potential in models of Alzheimer's disease and other neurodegenerative disorders. alzdiscovery.orgphcogrev.com Activation of ERβ in brain regions. alzdiscovery.orgresearchgate.net
Hepatoprotective ActivityProtection against liver injuries in animal models. frontiersin.orgncats.io Inhibition of inflammatory mediators in hepatocytes. frontiersin.org
Estrogenic ActivityActs as a selective agonist of estrogen receptor beta (ERβ). ncats.iowikipedia.orgresearchgate.net Potential implications in hormone-sensitive conditions. alzdiscovery.orgresearchgate.net

Table 2: Selected Research Findings on this compound's Biological Effects

Biological EffectModel / ContextKey ObservationCitation
Anti-inflammatoryLPS-stimulated BV-2 microglial cellsInhibited NO levels and expression of iNOS, Cox-2, IL-1β, and IL-6. frontiersin.org
Hepatoprotectivet-BHP-treated ICR male miceDiminished elevated ALT, AST, TNF-α, IL-1β, and IL-6 mRNA expression in the liver. frontiersin.org
NeuroprotectiveGlutamate-induced toxicity in neuronal cellsShowed protective efficacy against cell cytotoxicity and ROS production. frontiersin.orgnih.gov Recovered glutamate (B1630785) and CaCl2 toxicity. frontiersin.org frontiersin.orgnih.gov
AnticancerHuman cervical cancer cell line HeLa cells (in vivo)Effectively inhibited tumor growth and reduced microvascular density. mdpi.com
AnticancerMDA-MB-231 and BT549 breast cancer cells (in vitro)Inhibited proliferation, induced apoptosis, and repressed invasion and migration. nih.gov
AntioxidantCell-free system (DPPH assay)Demonstrated potential to scavenge DPPH free radicals. mdpi.com
NeuroprotectiveAlzheimer's disease mouse model (Tg2576)Reduced oligomeric Aβ and astrogliosis, improved learning and memory. alzdiscovery.org
Anti-inflammatory / AntioxidantGlycerol-induced acute kidney injury in rabbitsReduced serum creatinine, urea, CK, and inflammatory cytokines; increased GPx1 and decreased MDA. iieta.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B1674857 Liquiritigenin CAS No. 578-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURUXTVZLHCCNA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206493
Record name Liquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

578-86-9
Record name Liquiritigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-deoxyflavanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Liquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIQUIRITIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T194LKP9W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Liquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 - 205 °C
Record name Liquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029519
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Research on Biological Activities and Pharmacological Effects of Liquiritigenin

Anti-inflammatory and Immunomodulatory Research

Liquiritigenin, a flavonoid derived from the medicinal plant Glycyrrhizae radix (licorice), has been the subject of extensive research for its significant anti-inflammatory and immunomodulatory properties. Studies have elucidated its mechanisms of action, which involve the modulation of key signaling pathways and cellular responses integral to the inflammatory process.

This compound has demonstrated a potent ability to suppress the production of key mediators of inflammation. In various cellular models, it has been shown to inhibit the expression and secretion of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like Raw264.7, this compound dose-dependently inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) frontiersin.orgnih.gov. Research indicates that its suppressive effects may be more pronounced on secondary cytokines such as IL-1β and IL-6 compared to the primary cytokine TNF-α frontiersin.org.

This inhibitory action extends to inflammatory enzymes. This compound significantly prevents the LPS-induced expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels, thereby reducing the production of nitric oxide (NO), a key inflammatory molecule frontiersin.orgnih.gov. Furthermore, in mouse microglial cells (BV2), this compound and other active compounds from licorice have been shown to inhibit the elevation of cyclooxygenase-2 (COX-2) nih.govresearchgate.net. This broad-spectrum suppression of inflammatory mediators underscores its potential as an anti-inflammatory agent.

Table 1: Suppressive Effects of this compound on Pro-inflammatory Mediators

Mediator Model System Stimulus Observed Effect
TNF-α, IL-1β, IL-6 Raw264.7 Macrophages Lipopolysaccharide (LPS) Dose-dependent inhibition of cytokine production frontiersin.orgnih.gov.
IL-6, IL-1β HBZY-1 Glomerular Mesangial Cells High Glucose (HG) Reduced expression and secretion of cytokines researchgate.net.
TNF-α, IL-1β, IL-6 BV2 Microglial Cells Lipopolysaccharide (LPS) Inhibition of pro-inflammatory cytokine elevation nih.govresearchgate.netmdpi.com.
Inducible Nitric Oxide Synthase (iNOS) Raw264.7 Macrophages Lipopolysaccharide (LPS) Inhibition of iNOS protein and mRNA expression frontiersin.orgnih.gov.
Cyclooxygenase-2 (COX-2) BV2 Microglial Cells Lipopolysaccharide (LPS) Inhibition of COX-2 elevation nih.govresearchgate.net.

A primary mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor Kappa B (NF-κB) signaling pathway frontiersin.orgresearchgate.net. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in immune and inflammatory responses, including those for iNOS, TNF-α, IL-1β, and IL-6 frontiersin.org.

Research has shown that in LPS-stimulated macrophages, this compound treatment prevents the activation of NF-κB frontiersin.orgnih.gov. It achieves this by blocking the phosphorylation and subsequent degradation of I-κBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing I-κBα, this compound prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target pro-inflammatory genes frontiersin.orgnih.gov. This inhibitory effect on the NF-κB pathway has also been observed in other cell types, such as high glucose-stimulated glomerular mesangial cells and in the renal tissue of hyperuricemic rats, highlighting a consistent mechanism of action across different models of inflammation researchgate.netmdpi.com.

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that, when activated, triggers the maturation and release of highly pro-inflammatory cytokines, IL-1β and IL-18 youtube.com. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been identified as a modulator of this pathway. In a model of diabetic nephropathy using high glucose-treated glomerular mesangial cells, this compound was found to suppress the activation of the NLRP3 inflammasome pathway researchgate.netmdpi.com. Further evidence comes from neuroinflammation models, where this compound alleviated the inflammatory response by reducing the levels of NLRP3 and its downstream effector, cleaved caspase-1 nih.gov. In studies on hyperuricemia-induced renal inflammation, this compound demonstrated an ability to inhibit the activation of the NLRP3 inflammasome in the kidneys mdpi.com.

Microglia, the resident immune cells of the central nervous system, can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 state and the anti-inflammatory M2 state researchgate.net. A shift in the M1/M2 balance is critical in the progression of neurodegenerative diseases.

Research in the context of Alzheimer's disease (AD) has shown that this compound can beneficially modulate this balance nih.gov. In both Aβ-induced BV2 microglial cells and APP/PS1 transgenic mice, this compound was observed to promote the transformation of microglia from the neurotoxic M1 phenotype towards the protective M2 phenotype nih.gov. This shift was associated with a reduction in neuroinflammation, a decrease in Aβ levels, and an amelioration of cognitive decline, suggesting that the regulation of microglial polarization is a key aspect of its neuroprotective effects nih.gov.

Antioxidant Mechanisms and Oxidative Stress Research

This compound exhibits significant antioxidant properties, protecting cells and tissues from damage induced by oxidative stress researchgate.net. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage.

The compound directly scavenges various radical species and modulates key cellular antioxidant pathways. One of its primary mechanisms of action is the activation of the Keap1/Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1 in the cytoplasm. This compound can bind to Keap1, leading to the release of Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

In models of high glucose-induced stress, this compound attenuated oxidative damage by decreasing levels of the lipid peroxidation marker malondialdehyde (MDA) and reducing the expression of the ROS-producing enzyme NADPH oxidase 4 (NOX4), while simultaneously increasing the activity of the antioxidant enzyme superoxide dismutase (SOD) researchgate.net. Furthermore, in osteoblastic cells, this compound was shown to protect against mitochondrial dysfunction and oxidative stress by reducing mitochondrial superoxide generation and preventing the peroxidation of cardiolipin, a key mitochondrial membrane lipid.

Table 2: Antioxidant Effects and Mechanisms of this compound

Effect Model System Key Mechanisms
Attenuation of Oxidative Stress HBZY-1 Glomerular Mesangial Cells Decreased MDA and NOX4 expression; Increased SOD activity researchgate.net.
Inhibition of ROS Generation Zebrafish Model Regulation of the Keap1/Nrf2 signaling pathway; Upregulation of antioxidant genes (HO-1, NQO1).
Protection against Mitochondrial Dysfunction MC3T3-E1 Osteoblast Cells Reduced mitochondrial superoxide generation; Attenuation of cardiolipin peroxidation.
Radical Scavenging Chemical Assays Direct scavenging of reactive oxygen species.
Protection against Glutamate-Induced Toxicity HT22 Hippocampal Neuronal Cells Inhibition of ROS production.

Direct Radical Scavenging Activities (e.g., DPPH, ⋅OH, ⋅OOH)

This compound has demonstrated notable efficacy in directly scavenging various free radicals. Research indicates its potential to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals at a concentration of 100 μM nih.govfrontiersin.org. The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants nih.gov. In this assay, the antioxidant reacts with the stable free radical DPPH, reducing it to DPPH-H, which results in a color change from violet to yellow nih.gov.

Furthermore, studies into the structural-activity relationship of this compound and its isomer, isothis compound (B1662430), have revealed that both compounds possess scavenging activity against hydroxyl (⋅OH) and hydroperoxyl (⋅OOH) radicals nih.govfrontiersin.org. The mechanism by which this compound scavenges these radicals is primarily through hydrogen atom transfer nih.govfrontiersin.org. In contrast, isothis compound, which exhibits more efficient radical scavenging activity due to its nearly planar conjugated conformation, operates through radical adduct formation nih.govfrontiersin.org. Extracts of Glycyrrhiza, the plant source of this compound, have also been shown to have good radical scavenging activity against superoxide (O₂⋅⁻), hydroxyl (⋅OH), H₂O₂, and singlet oxygen (¹O₂) nih.govfrontiersin.org.

Modulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway and Antioxidant Enzyme Production

This compound plays a significant role in the modulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical endogenous antioxidant mechanism nih.govnih.gov. Under normal physiological conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which facilitates its continuous degradation mdpi.com. However, in the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus mdpi.com.

Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various genes, upregulating the expression of downstream antioxidant enzymes mdpi.commdpi.com. Research has shown that this compound can promote the nuclear translocation of Nrf2 nih.goviaea.org. This activation of the Nrf2 pathway leads to an increase in the production of several crucial antioxidant enzymes, including Catalase (CAT), Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO-1) nih.gov. By enhancing the cellular antioxidant capacity through this mechanism, this compound helps to alleviate oxidative stress nih.gov. Studies using Nrf2 knock-out mice have further confirmed the importance of this pathway, as the protective effects of this compound against certain types of cellular damage were diminished in the absence of Nrf2 iaea.org.

Attenuation of Reactive Oxygen Species (ROS) Generation

This compound has been shown to effectively attenuate the generation of reactive oxygen species (ROS), which are key contributors to cellular oxidative stress and damage nih.govfrontiersin.org. In various experimental models, this compound has demonstrated its ability to reduce the production of these harmful molecules.

For instance, in a study involving SMMC-7721 human hepatoma cells, treatment with this compound led to a time-dependent increase in ROS production, which was linked to the induction of apoptosis nih.gov. However, pretreatment with the antioxidant N-acetyl-cysteine (NAC) suppressed both the ROS generation and the subsequent apoptosis, indicating that the cytotoxic effects of this compound on these cancer cells are mediated through the generation of ROS nih.gov.

Conversely, in non-cancerous cells, this compound has shown a protective effect by reducing ROS levels. In a model of cisplatin-induced nephrotoxicity, this compound helped to mitigate mitochondrial damage by reducing oxidative stress nih.gov. Similarly, in osteoblast cells subjected to mitochondrial oxidative stress, this compound was found to reduce mitochondrial superoxide generation cornell.edu. This dual role of modulating ROS levels—inducing them in cancer cells to promote apoptosis while reducing them in healthy cells to protect against damage—highlights the complex and context-dependent antioxidant and pro-oxidant activities of this compound.

Preservation of Mitochondrial Integrity and Function

This compound has been found to play a crucial role in preserving mitochondrial integrity and function, which are often compromised under conditions of oxidative stress cornell.edunih.gov. The mitochondria are central to cellular energy production and are also a primary site of reactive oxygen species (ROS) generation nih.gov.

In studies on cisplatin-induced kidney injury, this compound demonstrated a protective effect on renal tubule epithelial cells by maintaining mitochondrial morphology and membrane potential nih.gov. Cisplatin, a common chemotherapy drug, is known to cause mitochondrial dysfunction, leading to increased ROS production and cell death nih.gov. Treatment with this compound was shown to ameliorate these effects, in part by activating the NRF2 signaling pathway, which helps to improve mitochondrial biogenesis and function nih.gov.

Furthermore, in a model of hypoxia/reoxygenation injury in cardiac cells, post-hypoxic treatment with liquiritin, a glycoside of this compound, was found to prevent the loss of mitochondrial membrane potential and the decrease in mitochondrial mass nih.gov. In osteoblast cells exposed to antimycin A, an inhibitor of the mitochondrial complex, pretreatment with this compound significantly reduced the dissipation of the mitochondrial membrane potential, inactivation of complex IV, and loss of ATP cornell.edu. It also mitigated mitochondrial superoxide generation and cardiolipin peroxidation cornell.edu. These findings collectively indicate that this compound helps to preserve mitochondrial function by protecting against oxidative damage and maintaining the structural and functional integrity of the mitochondria.

Anticancer and Antiproliferative Research

Inhibition of Cancer Cell Viability and Proliferation

This compound has been shown to inhibit the viability and proliferation of various cancer cells in a dose- and time-dependent manner bohrium.comnih.gov. This inhibitory effect has been observed in several types of cancer, including lung squamous cell carcinoma, oral cancer, and colorectal cancer bohrium.comnih.govtandfonline.com.

In studies on lung squamous cell carcinoma cell lines SK-MES-1 and NCI-H520, this compound was found to significantly inhibit cell viability and proliferation bohrium.com. Similarly, in oral cancer cell lines CAL-27 and SCC-9, treatment with this compound resulted in a dose-dependent inhibition of cell viability tandfonline.comresearchgate.net. The anti-proliferative effects of this compound have also been demonstrated in colorectal cancer HCT116 cells, where it was found to significantly inhibit cell proliferation nih.gov.

The mechanisms underlying these effects are multifaceted. In some cancer cell lines, such as triple-negative breast cancer cells MDA-MB-231 and BT549, high concentrations of this compound were found to decrease cell viability and increase apoptosis nih.gov. In other contexts, such as in prostate cancer cells, isothis compound, a related compound, has been shown to impede proliferation by decreasing the levels of reactive oxygen species (ROS) and mitochondrial membrane potential mdpi.com. In vivo studies have further supported these findings, with the administration of this compound suppressing tumor growth in mouse models of lung squamous cell carcinoma and oral cancer bohrium.comtandfonline.com.

Inhibition of Cancer Cell Viability and Proliferation by this compound
Cancer TypeCell Line(s)Observed EffectsSupporting Citations
Lung Squamous Cell CarcinomaSK-MES-1, NCI-H520Inhibited cell viability and proliferation in a dose- and time-dependent manner; suppressed tumor growth in vivo. bohrium.com
Oral CancerCAL-27, SCC-9Effectively inhibited cell viability in a dose-dependent manner; suppressed tumor growth in vivo. tandfonline.comresearchgate.net
Colorectal CancerHCT116Significantly inhibited cell proliferation and invasion. nih.gov
Triple-Negative Breast CancerMDA-MB-231, BT549High concentrations decreased cell viability and increased apoptosis. nih.gov

Induction of Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects bohrium.comnih.gov. The cell cycle is a series of events that leads to cell division and replication. Disrupting this process is a key strategy in cancer therapy.

In lung squamous cell carcinoma cells, treatment with this compound was found to promote G2/M phase cell cycle arrest bohrium.comnih.gov. This means that the cells were halted at the G2 phase, the final stage before mitosis (M phase), preventing them from dividing. This effect was observed through flow cytometry analysis bohrium.com.

Similarly, isothis compound, a related chalcone (B49325), has been shown to induce G2/M-phase arrest in human hepatoma (Hep G2) cells nih.gov. This cell cycle arrest was associated with an upregulation of p53 and p21/WAF1, proteins that are known to play a crucial role in cell cycle regulation nih.gov. The induction of cell cycle arrest by this compound and its related compounds is a significant mechanism through which they exert their anticancer activity, as it directly inhibits the uncontrolled proliferation that is characteristic of cancer cells.

Induction of Cell Cycle Arrest by this compound and Related Compounds
CompoundCancer TypeCell LinePhase of Cell Cycle ArrestAssociated Molecular ChangesSupporting Citations
This compoundLung Squamous Cell CarcinomaSK-MES-1, NCI-H520G2/MNot specified bohrium.comnih.gov
Isothis compoundHuman HepatomaHep G2G2/MUpregulation of p53 and p21/WAF1 nih.gov

Mechanisms of Apoptosis Induction

This compound (LQ) has been shown to induce programmed cell death, or apoptosis, in various cancer models through multiple molecular pathways. A primary mechanism involves the activation of the caspase cascade. In oral cancer cells, LQ treatment leads to a significant upregulation in the expression of cleaved-caspase-3 and cleaved-caspase-9 nih.gov. Similarly, in triple-negative breast cancer (TNBC) cells (MDA-MB-231 and BT549 lines), LQ enhances Caspase-3 activity, promoting apoptosis nih.gov. This activation of executioner caspases leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis, and studies have demonstrated that LQ treatment results in increased PARP cleavage in pancreatic beta-cells and ovarian cancer cells nih.govnih.gov.

The induction of apoptosis by this compound is also regulated by its modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the mitochondrial pathway of apoptosis. LQ has been found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in ovarian cancer cells dovepress.com. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and facilitates the release of cytochrome c, which in turn activates the caspase cascade mdpi.com. In studies on pancreatic beta-cells, LQ was also shown to upregulate Bcl-2 expression, suggesting a protective, anti-apoptotic role in non-cancerous cells under lipotoxic stress nih.gov. Furthermore, in Aβ-induced neurotoxicity models, this compound treatment was found to regulate genes including Bcl-2, contributing to its neuroprotective effects nih.govnih.gov.

Table 1: Mechanisms of Apoptosis Induction by this compound in Different Cell Models

Cell Model Key Molecular Events Research Finding
Oral Cancer Cells (CAL-27, SCC-9) Caspase Activation Upregulation of cleaved-caspase-3 and cleaved-caspase-9 nih.gov.
Triple-Negative Breast Cancer Cells (MDA-MB-231, BT549) Caspase Activation Enhanced Caspase-3 activity nih.gov.
Ovarian Cancer Cells (OVCAR5, ES-2) PARP Cleavage, Bcl-2 Family Modulation Increased expression of cleaved PARP and an elevated Bax/Bcl-2 ratio nih.govdovepress.com.
Pancreatic Beta-Cells (INS-1) PARP Cleavage, Bcl-2 Family Modulation Reduction of cleaved caspase-3 and PARP activity; upregulation of Bcl-2 nih.gov.
Rat Hippocampal Neurons Bcl-2 Family Modulation Regulation of the Bcl-2 gene in response to Aβ-induced neurotoxicity nih.govnih.gov.

Role in Autophagy Modulation

In addition to apoptosis, this compound influences autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death. Research indicates that LQ can induce autophagy-related cell death in certain cancers. In oral cancer models, LQ treatment was found to significantly promote the transformation of light chain 3 (LC3)-I to LC3-II and upregulate the expression of autophagy-related genes like ATG7 and Beclin1 nih.gov. The formation of LC3-positive puncta, a key indicator of autophagosome formation, was also observed nih.gov.

This induction of autophagy appears to be linked with apoptosis. Studies suggest that this compound can trigger autophagy-associated apoptosis in oral cancer, mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway nih.govresearchgate.nettandfonline.com. In breast cancer cells, LQ was shown to decrease the expression of proteins related to chaperone-mediated autophagy (CMA), specifically HSC70 and LAMP-2A, by inhibiting Heat Shock Protein 90 (HSP90) . This suggests that this compound's modulation of autophagy is context-dependent and can involve different forms of this cellular process. In vivo experiments using an oral cancer xenograft model confirmed that LQ enhances autophagy, as evidenced by increased Beclin1 expression in tumor tissues nih.govresearchgate.net.

Table 2: Modulation of Autophagy by this compound

Cancer Model Key Autophagy Markers Pathway Implication
Oral Cancer (CAL-27, SCC-9 cells; xenograft) Increased LC3-II/LC3-I ratio, ATG7, Beclin1 Induces autophagy-related apoptosis via PI3K/AKT/mTOR pathway inhibition nih.govresearchgate.nettandfonline.com.
Breast Cancer (MCF-7, BT-20 cells) Decreased HSC70, LAMP-2A Inhibits chaperone-mediated autophagy (CMA) by suppressing HSP90 .
Triple-Negative Breast Cancer (MDA-MB-231 cells) Increased Beclin1, LC3 Isothis compound, a related compound, induces autophagy-mediated apoptosis mdpi.com.

Anti-angiogenic Effects and Vascularization Inhibition

This compound has demonstrated significant anti-angiogenic properties, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) pathway. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis nih.gov. In a mouse model using human cervical cancer (HeLa) cells, this compound treatment effectively inhibited tumor growth and reduced microvascular density (MVD) in a dose-dependent manner nih.govmdpi.comnih.gov.

The primary mechanism for this effect is the downregulation of VEGF. Studies have shown that this compound suppresses both the expression and secretion of VEGF in vivo and in vitro nih.govmdpi.com. It achieves this by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor for VEGF, and by blocking the AKT/mTOR signaling pathway nih.govnih.gov. By down-regulating VEGF expression, this compound inhibits the proliferation of tumor cells and prevents the angiogenesis necessary for tumor expansion nih.gov. The related compound isothis compound has also been shown to exert anti-angiogenic effects by reducing the expression of VEGF and its receptors (VEGFRs), thereby inhibiting the proliferation, tube formation, and migration of human umbilical vein endothelial cells (HUVECs) aacrjournals.orgplos.orgresearchgate.net.

Table 3: Anti-angiogenic Effects of this compound

Model System Key Findings Mechanism of Action
Human Cervical Cancer (HeLa) Xenograft Model Inhibited tumor growth, reduced microvascular density (MVD) nih.govmdpi.comnih.gov. Downregulated the expression and secretion of VEGF nih.govmdpi.com.
Human Cervical Cancer (HeLa) Cells Inhibited VEGF expression at mRNA and protein levels nih.gov. Inhibited HIF-1α protein accumulation and blocked the AKT/mTOR-p70S6K signaling pathway nih.gov.
Human Breast Cancer Cells (MCF-7, MDA-MB-231) Isothis compound reduced protein and mRNA expression of VEGF and its receptors aacrjournals.org. Inhibition of VEGF/VEGFR-2 signaling pathway plos.org.
Human Umbilical Vein Endothelial Cells (HUVECs) Isothis compound suppressed VEGF-induced proliferation, tube formation, and migration aacrjournals.orgplos.org. Blocked VEGFR-2 activation and downstream signaling plos.org.

Inhibition of Invasion and Migration in Cancer Models

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. This compound has been shown to inhibit these processes in various cancer models. A key mechanism is the reversal of the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.

In triple-negative breast cancer (TNBC) cells, this compound treatment repressed invasion and migration nih.gov. This was associated with an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, vimentin (B1176767), and MMP9 nih.gov. Similarly, in breast cancer cell lines MCF-7 and BT-20, this compound inhibited migration and invasion while lowering the level of Snail, a primary regulator of E-cadherin, and elevating E-cadherin expression kjpp.net. In prostate cancer cells, this compound was found to effectively inhibit migration and invasion both in vitro and in xenograft lung metastasis models, an effect linked to the activation of endoplasmic reticulum (ER) stress nih.gov. The related compound isothis compound has also been documented to reverse EMT in endometrial cancer by modulating the TGF-β/Smad signaling pathway mdpi.com.

Table 4: Inhibition of Invasion, Migration, and EMT by this compound

Cancer Model Effect on Invasion/Migration Molecular Mechanism (EMT Reversal)
Prostate Cancer Cells Inhibited migration and invasion in vitro and in vivo nih.gov. Activated the IRE1 branch of endoplasmic reticulum (ER) stress nih.gov.
Triple-Negative Breast Cancer (MDA-MB-231, BT549) Decreased invasive and migratory capacities nih.gov. Increased E-cadherin; decreased N-cadherin, vimentin, and MMP9 nih.gov.
Breast Cancer (MCF-7, BT-20) Inhibited migration and invasion kjpp.net. Increased E-cadherin; decreased Snail kjpp.net.
Ovarian Cancer Cells Decreased invasion and migration potential mdpi.com. Suppressed expression of genes correlated with NF-κB signaling mdpi.com.
Endometrial Cancer Cells Isothis compound inhibited cell migration and reversed TGF-β-induced EMT mdpi.com. Increased E-cadherin; decreased N-cadherin, vimentin, p-Smad3, and TWIST1/2 mdpi.com.

Investigations in Specific Cancer Research Models

The anti-cancer potential of this compound has been investigated across a wide range of cancer types, demonstrating its broad-spectrum activity.

Prostate Cancer: In prostate cancer cell lines, this compound inhibits migration, invasion, and EMT nih.gov. The related flavonoid isothis compound was also found to inhibit the proliferation of prostate cancer cells (DU145 and LNCaP) by inducing cell cycle arrest at the S and G2/M phases epa.gov.

Breast Cancer: this compound has shown efficacy in both hormone-dependent and -independent breast cancer models kjpp.net. It impedes cancer progression by reducing proliferation, inducing apoptosis, and inhibiting invasion and migration nih.gov. In TNBC, these effects are linked to the upregulation of BRCA1 nih.gov. It also inhibits chaperone-mediated autophagy to reduce the aggressiveness of breast cancer cells .

Ovarian Cancer: In ovarian cancer cells, this compound inhibits cell viability, induces apoptosis, and decreases invasion and migration mdpi.com. It can also enhance the inhibitory effects of other anti-cancer agents fortunejournals.comfortunejournals.com. Isothis compound has been shown to inhibit the growth of ovarian cancer cells (SKOV3 and OVCAR3) by inducing apoptosis and triggering a mitochondrial apoptotic pathway nih.govdovepress.com.

Oral Cancer: LQ effectively inhibits the viability of oral cancer cells (CAL-27 and SCC-9) and induces both apoptosis and autophagy nih.govtandfonline.com. In a xenograft model, this compound treatment suppressed tumor growth, elevated apoptosis, and enhanced autophagy nih.govresearchgate.net.

Liver Cancer: In a hepatocarcinoma mouse model, this compound inhibited tumor growth and induced morphological changes in tumor cell nuclei consistent with apoptosis mdpi.comnih.gov.

Colorectal Cancer: Research indicates that this compound has anti-proliferative effects on human colorectal adenocarcinoma cells and can reduce the malignant properties of colorectal cancer mdpi.com.

Cervical Cancer: In a mouse xenograft model using HeLa cells, this compound inhibited tumor growth and vascularization by downregulating VEGF expression nih.govmdpi.comnih.gov.

Table 5: Summary of this compound's Effects in Specific Cancer Models

Cancer Type Research Model Observed Effects
Prostate Cancer Cell lines; Xenograft lung metastasis model Inhibited migration, invasion, and EMT nih.gov. Isothis compound inhibited proliferation and induced cell cycle arrest epa.gov.
Breast Cancer TNBC cell lines (MDA-MB-231, BT549); MCF-7, BT-20 cells Reduced proliferation, induced apoptosis, inhibited invasion/migration, reversed EMT, upregulated BRCA1 nih.gov.
Ovarian Cancer Cell lines (OVCAR-3, SK-OV-3) Reduced cell viability, induced apoptosis, decreased invasion/migration mdpi.comfortunejournals.com.
Oral Cancer Cell lines (CAL-27, SCC-9); Xenograft model Inhibited cell proliferation, induced apoptosis and autophagy, suppressed tumor growth in vivo nih.govresearchgate.nettandfonline.com.
Liver Cancer Hepatocarcinoma H22 mouse model Inhibited tumor growth, induced apoptotic morphological changes mdpi.comnih.gov.
Colorectal Cancer Human colorectal adenocarcinoma cells Showed anti-proliferative effects mdpi.com.
Cervical Cancer HeLa cell xenograft model Inhibited tumor growth and reduced angiogenesis via VEGF downregulation nih.govmdpi.comnih.gov.

Neuroprotective Research

Attenuation of Neuronal Apoptosis in Amyloid-β Induced Models

This compound exhibits significant neuroprotective effects, particularly in models related to Alzheimer's disease (AD). A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which are toxic to neurons and induce apoptosis springermedicine.com. Research using primary cultures of rat hippocampal neurons has shown that pretreatment with this compound protects against Aβ-induced neurotoxicity nih.govnih.gov.

In these models, this compound increased the viability of neurons exposed to Aβ and attenuated the Aβ-induced increase in intracellular calcium ([Ca2+]) and reactive oxygen species (ROS) levels nih.govnih.gov. Crucially, this compound was found to decrease the rate of neuronal apoptosis caused by Aβ exposure nih.govnih.gov. This protective effect is associated with the regulation of apoptosis-related genes, such as Bcl-2 nih.govnih.gov. Further studies in AD mouse models (APP/PS1) confirmed that this compound could significantly attenuate neuronal apoptosis in vivo, suggesting its potential as a therapeutic agent for neurodegenerative diseases characterized by Aβ pathology springermedicine.com.

Table 6: Neuroprotective Effects of this compound in Amyloid-β Models

Model System Key Findings
Primary Rat Hippocampal Neurons (Aβ₂₅₋₃₅-induced) Increased cell viability, attenuated increases in intracellular Ca²⁺ and ROS, decreased the rate of apoptosis nih.govnih.gov.
N2A Cells and APP/PS1 Transgenic Mice (Aβ-induced) Significantly attenuated neuronal apoptosis, alleviated inflammation springermedicine.com.
BV2 Microglia Cells (Aβ-induced) Isothis compound suppressed neuroinflammation and oxidative stress, indirectly protecting neurons frontiersin.org.

Inhibition of Tau Amyloid Fibril Formation

The aggregation of the tau protein into insoluble amyloid fibrils is a pathological hallmark of Alzheimer's disease. nih.gov The identification of small molecules capable of inhibiting this process is a significant area of therapeutic research. bohrium.com this compound has been identified as an effective inhibitor of tau amyloid fibril formation. nih.govresearchgate.net

Research utilizing various biophysical and cellular assays has demonstrated the inhibitory potential of this compound on the formation of tau amyloid fibrils. bohrium.com These investigations have employed techniques such as Thioflavin T (ThT) and 1-Anilino-8-naphthalene sulfonate (ANS) fluorescence spectroscopy, Congo red (CR) binding assays, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy to monitor the aggregation process. nih.govresearchgate.net

The mechanism by which this compound exerts its inhibitory effect involves preventing the structural transition of the tau protein that precedes aggregation. nih.gov It also works by preventing the exposure of hydrophobic patches on the protein, which are critical for the self-assembly of tau into fibrils. nih.govresearchgate.net By interfering with these early steps in the aggregation pathway, this compound effectively halts the formation of mature amyloid fibrils. researchgate.net

Beyond its direct impact on fibril formation, this compound has also been shown to mitigate the neurotoxicity associated with tau aggregation. nih.gov In studies involving neuron-like cells (SH-SY5Y), this compound demonstrated a protective effect by reducing the production of reactive oxygen species (ROS) and decreasing caspase-3 activity, a key enzyme in apoptosis. nih.govbohrium.com Concurrently, it was observed to increase the activity of catalase (CAT), an important antioxidant enzyme. nih.govresearchgate.net Another compound, isothis compound, has been shown to reduce the hyperphosphorylation of tau, a critical event in the development of neurofibrillary tangles. uzh.chnih.gov

Table 1: Effects of this compound on Tau Aggregation and Neurotoxicity

Assay Finding Reference
Thioflavin T (ThT) Fluorescence Inhibition of tau amyloid fibril formation nih.gov
Transmission Electron Microscopy (TEM) Prevention of mature fibril formation researchgate.net
Reactive Oxygen Species (ROS) Assay Decreased production of ROS in neuron-like cells nih.gov
Caspase-3 Activity Assay Reduction in caspase-3 activity bohrium.com
Catalase (CAT) Activity Assay Elevation of CAT activity nih.gov

Protective Effects against Amyloid-β Induced Toxicity in Caenorhabditis elegans and Rat Cortical Neurons

This compound has demonstrated neuroprotective effects against the toxicity induced by amyloid-β (Aβ) peptides, a key factor in the pathology of Alzheimer's disease. nih.govnih.gov In primary cultures of rat hippocampal neurons, pretreatment with this compound was found to increase cell viability in the presence of Aβ₂₅₋₃₅. nih.gov This protective effect was concentration-dependent. nih.gov

The mechanisms underlying this neuroprotection involve the attenuation of several Aβ₂₅₋₃₅-induced cellular changes. nih.gov this compound was shown to reduce the increase in intracellular calcium concentration ([Ca²⁺]i) and the level of reactive oxygen species (ROS) that are typically triggered by Aβ exposure. nih.gov Furthermore, it decreased the apoptotic rate of neurons. nih.gov Gene expression analysis revealed that this compound regulated genes such as B-cell lymphoma/leukemia-2 (Bcl-2), neurotrophin 3 (Ntf-3), and amyloid β (A4) precursor protein-binding, family B, member 1 (Apbb-1). nih.gov These changes at the genetic level were also reflected at the protein level. nih.gov Additionally, this compound was found to inhibit the secretion of Aβ₁₋₄₀ in rat hippocampal neurons. nih.govnih.gov

In the nematode Caenorhabditis elegans, a model organism for studying amyloid-β toxicity, both this compound and its isomer isothis compound have shown protective activities. thieme-connect.com Treatment with this compound and isothis compound resulted in a decrease in the number of amyloid-β aggregates. thieme-connect.com Isothis compound, in particular, demonstrated a significant reduction in Aβ aggregates. thieme-connect.com

Table 2: Neuroprotective Effects of this compound against Amyloid-β Toxicity

Model System Key Finding Mechanism of Action Reference
Rat Hippocampal Neurons Increased cell viability Attenuation of increased [Ca²⁺]i and ROS levels, decreased apoptosis, regulation of Bcl-2, Ntf-3, and Apbb-1 nih.gov
Rat Hippocampal Neurons Decreased secretion of Aβ₁₋₄₀ Not specified nih.gov
Caenorhabditis elegans Reduced number of Aβ aggregates Not specified thieme-connect.com

Modulation of Neuropathic Pain Mechanisms

This compound has been shown to possess antinociceptive properties, suggesting its potential in modulating neuropathic pain. nih.gov In a rat model of chronic constriction injury (CCI) to the sciatic nerve, which mimics human peripheral neuropathic pain, this compound demonstrated dose-dependent alleviation of mechanical, thermal, and cold hyperalgesia. nih.gov Notably, daily repeated treatment with this compound did not lead to significant antinociceptive tolerance. nih.gov The compound did not significantly affect motor performance at the doses studied. nih.gov

The underlying mechanisms of neuropathic pain are complex, often involving a reduction in inhibitory glycinergic activity in the spinal cord, leading to disinhibition of ascending pain pathways. frontiersin.org This can result in non-noxious stimuli being perceived as painful. frontiersin.orgfrontiersin.org While the direct mechanism of this compound on these pathways is still under investigation, its ability to alleviate hyperalgesia points to a modulatory role in pain signaling. nih.gov

Isothis compound has also been studied for its effects on neuropathic pain. nih.gov Research suggests that its analgesic effect is primarily due to the inhibition of spinal microglia activation and neuroinflammation. nih.gov This may be achieved by suppressing the expression of pro-inflammatory cytokines. nih.gov

Table 3: Effects of this compound on Neuropathic Pain in a Rat Model

Pain Modality Effect of this compound Reference
Mechanical Hyperalgesia Dose-dependent alleviation nih.gov
Thermal Hyperalgesia Dose-dependent alleviation nih.gov
Cold Hyperalgesia Dose-dependent alleviation nih.gov

Hepatoprotective Research

Cytoprotective Effects in Hepatocyte Models

This compound has demonstrated significant cytoprotective effects in various hepatocyte models. nih.gov In vitro studies have shown its ability to protect hepatocytes from toxicity induced by agents such as D-galactosamine/lipopolysaccharide (GalN/LPS). nih.gov This toxicity is characterized by a significant increase in liver toxicity biomarkers, including serum glutamic-pyruvic transaminase (SGPT), serum glutamic-oxaloacetic transaminase (SGOT), alkaline phosphatase (ALKP), triglycerides, lipid peroxidation (LPO), nitric oxide (NO), and lactate dehydrogenase (LDH). nih.gov Treatment with this compound and its derivatives led to a significant decrease in the levels of these biomarkers. nih.gov

The hepatoprotective mechanism of this compound is linked to its ability to activate the nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a key regulator of cellular antioxidant responses. acs.org this compound's function in eliminating reactive oxygen species in liver cells is dependent on NRF2 activation. acs.org It induces NRF2 activation through both a canonical, KEAP1-C151-dependent pathway, and a non-canonical pathway involving the blockage of autophagic flux and upregulation of p62, which then competitively binds with KEAP1. acs.org

Protective Effects against Liver Injuries

This compound has shown protective effects against liver injuries in various in vivo models. In a rat model of chronic carbon tetrachloride (CCl₄)-induced liver injury, this compound was effective in protecting the liver. researchgate.net Chronic CCl₄ exposure leads to extensive hepatocyte death, fat accumulation, inflammation, and fibrosis, along with decreased antioxidant enzyme activities and increased oxidative stress. researchgate.net this compound treatment was found to abolish or alleviate these changes. researchgate.netresearchgate.net It inhibited hepatocyte apoptosis and oxidative stress induced by CCl₄. researchgate.net The protective mechanism is thought to involve the modulation of the PGC-1α pathway and its downstream genes, which play a critical role in mitochondrial function and antioxidant defense. researchgate.netresearchgate.net

In another study, this compound demonstrated protective effects against arsenic trioxide (ATO)-induced hepatotoxicity in mice. nih.gov It alleviated liver injury by reducing histopathological damage and decreasing serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). nih.gov The protective mechanism in this model involves the attenuation of intracellular ROS generation, enhancement of antioxidant enzyme levels (superoxide dismutase, catalase, and glutathione), and mitigation of mitochondrial damage. nih.gov Furthermore, licorice extract containing this compound has been shown to be effective against alcohol-induced fatty liver injury by restoring hepatic glutathione levels and inhibiting tumor necrosis factor-alpha (TNF-α) production. d-nb.info

Table 4: Hepatoprotective Effects of this compound in Animal Models

Model of Liver Injury Key Protective Effects of this compound Potential Mechanism of Action Reference
Carbon Tetrachloride (CCl₄)-induced Alleviation of hepatocyte death, fat accumulation, inflammation, and fibrosis Modulation of PGC-1α pathway, inhibition of oxidative stress researchgate.netresearchgate.net
Arsenic Trioxide (ATO)-induced Reduced histopathological damage, decreased serum ALT, AST, and ALP Inhibition of oxidative stress, enhancement of mTOR-mediated autophagy nih.gov
Alcohol-induced Fatty Liver Inhibition of lipid accumulation, restoration of hepatic glutathione Anti-inflammatory activity, enhancement of antioxidant defense d-nb.info

Renoprotective Research

This compound has been investigated for its protective effects against acute kidney injury (AKI) in several preclinical models. researchgate.netiieta.org In a mouse model of cisplatin-induced AKI, this compound was found to ameliorate mitochondrial dysfunction and acute kidney injury. mdpi.com It protected against cisplatin-induced mitochondrial damage, restored renal tubule and mitochondrial morphology, and decreased blood levels of serum creatinine (Scr) and blood urea nitrogen (BUN), which are markers of kidney dysfunction. mdpi.com The proposed mechanism involves the NRF2-dependent improvement of mitochondrial function. mdpi.com this compound induces the nuclear translocation of NRF2 and increases the levels of proteins related to mitochondrial biogenesis. mdpi.com

In a folic acid-induced murine AKI model, this compound demonstrated the ability to improve renal function by inhibiting ferroptosis, a form of iron-dependent programmed cell death. worldscientific.com It was shown to suppress ferroptosis induced by iron accumulation, prevent mitochondrial morphological changes, and upregulate glutathione and glutathione peroxidase 4 levels, while downregulating malondialdehyde and divalent iron levels. researchgate.networldscientific.com This anti-ferroptotic effect may be mediated by the upregulation of vitamin K epoxide reductase complex subunit 1 (VKORC1). worldscientific.com

Furthermore, in a glycerol-induced AKI model in rabbits, this compound showed nephroprotective effects through its antioxidant and anti-inflammatory mechanisms. iieta.org It led to a marked restoration of renal structural normalcy and improvement in renal function. iieta.org Another compound derived from licorice, isothis compound, has also been shown to relieve cisplatin-induced kidney injury by inhibiting macrophage-mediated inflammation. nih.gov

Table 5: Renoprotective Effects of this compound

Model of Acute Kidney Injury Key Protective Effects of this compound Proposed Mechanism of Action Reference
Cisplatin-induced Amelioration of mitochondrial dysfunction, restoration of renal tubule morphology, decreased Scr and BUN NRF2/SIRT3-mediated improvement of mitochondrial function mdpi.com
Folic Acid-induced Alleviation of renal function loss, prevention of mitochondrial morphological changes VKORC1-mediated ferroptosis inhibition worldscientific.com
Glycerol-induced Restoration of renal structural normalcy, improvement of renal function Antioxidant and anti-inflammatory mechanisms iieta.org

Amelioration of Extracellular Matrix Accumulation in Mesangial Cells

Research has explored the effects of isothis compound (ISL), a related flavonoid, on high glucose-induced changes in glomerular mesangial cells (GMCs). In a study using a mouse GMC line (SV40-MES-13), high glucose conditions led to increased cell proliferation, inflammation, and deposition of extracellular matrix (ECM) components. However, treatment with isothis compound was found to counteract these effects. nih.gov

Specifically, isothis compound treatment suppressed the high glucose-induced hyperproliferation of these cells. It also reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, the expression of key proteins involved in ECM accumulation, including connective tissue growth factor (CTGF), TGF-β1, collagen IV, and fibronectin, was significantly decreased with isothis compound treatment. nih.gov The underlying mechanism for these beneficial effects was identified as the inhibition of the JAK2/STAT3 signaling pathway. By suppressing the phosphorylation of JAK2 and STAT3, isothis compound effectively mitigated the pathological changes in GMCs exposed to high glucose. nih.gov

Protection against Acute Kidney Injury Models (e.g., Glycerol-induced, Cisplatin-induced)

This compound has demonstrated significant protective effects in various experimental models of acute kidney injury (AKI).

This compound has also been shown to be effective against cisplatin-induced nephrotoxicity. mdpi.comdntb.gov.uanih.gov In mouse models of cisplatin-induced AKI, this compound treatment led to a significant decrease in blood urea nitrogen (BUN) and serum creatinine (Scr) levels, indicating improved kidney function. mdpi.comdntb.gov.uanih.govnih.gov The compound was observed to restore the normal morphology of renal tubules and mitochondria, which are typically damaged by cisplatin. mdpi.comdntb.gov.uanih.gov The protective effects are linked to the activation of the NRF2/SIRT3 signaling pathway, which helps in mitigating mitochondrial dysfunction and reducing apoptosis of renal tubule cells. mdpi.comdntb.gov.uanih.gov this compound was found to induce the nuclear translocation of NRF2 and increase the levels of proteins related to mitochondrial biogenesis, such as PGC-1α and TFAM. mdpi.comdntb.gov.uanih.gov

Another study highlighted that this compound alleviates AKI by inhibiting ferroptosis, a form of iron-dependent cell death. nih.gov In a folic acid-induced AKI model, this compound suppressed ferroptosis by upregulating glutathione and glutathione peroxidase 4 levels, while downregulating malondialdehyde and divalent iron levels. nih.gov This anti-ferroptotic effect was linked to the upregulation of Vitamin K epoxide reductase complex subunit 1 (VKORC1). nih.gov

Cardiovascular Research

Inhibition of Arterial Smooth Muscle Cell Proliferation

The aberrant proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis. nih.gov Research has shown that isothis compound (ISL) can inhibit the proliferation of human arterial smooth muscle cells (HASMCs) in a dose- and time-dependent manner. nih.govnih.gov The mechanism of this inhibition involves the arrest of the cell cycle in the G1/S phase. nih.govnih.gov This cell cycle arrest is associated with an increased expression of the cell cycle inhibitor p27 and decreased expression of CyclinD1 and CyclinE. nih.govnih.gov

Furthermore, isothis compound was found to suppress the PI3K/AKT signaling pathway, which is known to promote cell proliferation. nih.gov It also demonstrated the ability to alleviate oxidative stress in HASMCs and enhance the activity of superoxide dismutase (SOD), an important antioxidant enzyme. nih.gov These findings suggest that isothis compound inhibits the proliferation of arterial smooth muscle cells by attenuating oxidative stress and suppressing the PI3K/AKT signaling pathway. nih.gov

Potential in Atherosclerosis Research

This compound and related compounds from licorice have been investigated for their potential anti-atherosclerotic effects. researchgate.netnih.govmdpi.com Atherosclerosis is a complex process involving lipid accumulation, inflammation, and the proliferation of vascular smooth muscle cells. nih.govnih.gov

In a study using an apolipoprotein E (ApoE) knockout mouse model, a common model for atherosclerosis research, isothis compound was found to attenuate the development of atherosclerotic lesions. nih.gov It also led to a reduction in serum lipid levels. nih.gov The mechanism of action in this model was linked to the inhibition of TRPC5 channel expression. nih.gov

Clinical studies on licorice extract, which contains this compound, have also shown promising results in patients with hypercholesterolemia. One study reported that after one year of licorice consumption, there was a significant decrease in mean carotid intima-media thickness (CIMT), a marker of atherosclerosis. foodandnutritionresearch.net Additionally, total cholesterol levels, LDL levels, and blood pressure were also reduced. foodandnutritionresearch.net These findings suggest that licorice and its components may help to slow the progression of atherosclerosis. foodandnutritionresearch.net

Other Investigated Pharmacological Effects

Anti-ulcer Activity Research

Licorice root and its flavonoid components have a long history of use for gastrointestinal ailments, and research has substantiated its anti-ulcer properties. healthline.com Peptic ulcers can be caused by an imbalance between aggressive factors, like gastric acid and pepsin, and the defensive mechanisms of the gastric mucosa. researchgate.net

Studies have shown that licorice extract possesses significant anti-ulcerogenic properties. In animal models of gastric ulcers induced by agents like aspirin and ethanol, licorice extract demonstrated a notable protective effect on the gastric mucosa, comparable to that of standard anti-ulcer drugs like pantoprazole. The protective effects are attributed to its ability to enhance mucosal defense and potentially reduce gastric acid secretion.

A 2023 animal study highlighted that licorice flavonoid could alleviate peptic ulcers by increasing mucus production, reducing inflammation, and improving the gut microbiome. healthline.com Furthermore, research on Helicobacter pylori, a primary cause of peptic ulcers, found that the addition of licorice extract to a standard treatment regimen significantly reduced the presence of the bacteria. healthline.com

Antitussive and Expectorant Activity Research

This compound, a flavonoid found in licorice, has been investigated for its potential respiratory benefits, specifically its antitussive (cough-suppressing) and expectorant (phlegm-clearing) properties. researchgate.netnih.govnih.gov Research utilizing an ammonia-induced cough model in mice has demonstrated the compound's significant efficacy in reducing cough frequency. researchgate.netnih.gov

In these studies, this compound administered at a concentration of 50 mg/kg was found to decrease the frequency of coughs by a substantial margin of 30-78%. researchgate.netnih.gov This effect was significant (p < .01), indicating a potent antitussive action. researchgate.netnih.gov Further investigation into the mechanism suggested that these effects could be partially counteracted by pretreatment with methysergide or glibenclamide, but not by naloxone. researchgate.netnih.gov

In addition to its antitussive effects, this compound also exhibited notable expectorant activity. researchgate.netnih.gov Evaluated using a phenol red secretion model in mice, the compound was shown to possess potent expectorant capabilities following a three-day treatment period (p < .05). researchgate.netnih.gov This suggests that this compound not only suppresses the urge to cough but may also aid in the clearance of airway mucus. These findings, alongside similar results for related compounds like liquiritin apioside and liquiritin, highlight its role as one of the major active constituents contributing to the traditional use of licorice in respiratory ailments. researchgate.netnih.gov

Table 1: Antitussive and Expectorant Activity of this compound

Activity Model Key Findings Statistical Significance
Antitussive Ammonia-induced cough in mice Decreased cough frequency by 30-78% at 50 mg/kg. researchgate.netnih.gov p < .01

| Expectorant | Phenol red secretion in mice | Showed potent expectorant activity after 3 days of treatment. researchgate.netnih.gov | p < .05 |

Antidiabetic Activity Research (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

The potential antidiabetic activity of this compound has been explored through its inhibitory effects on key carbohydrate-digesting enzymes, alpha-amylase and alpha-glucosidase. mui.ac.irx-mol.net The inhibition of these enzymes is a critical therapeutic strategy for managing type 2 diabetes, as it can delay the breakdown of carbohydrates and reduce the rate of glucose absorption. upm.edu.mysdiarticle4.com

Research on racemic this compound has shown a dose-dependent inhibition of the alpha-amylase enzyme. mui.ac.ir One study noted that the compound exhibited weak inhibition at a concentration of 1 µg/mL. mui.ac.ir Interestingly, greater percentage inhibition was observed at lower concentrations, with 15% inhibition at 0.01 µg/mL and 12% at 0.05 µg/mL. mui.ac.ir

The inhibitory action of this compound on alpha-glucosidase has yielded varied results in different studies. One investigation reported that racemic this compound demonstrated weak and inconsistent inhibitory activity against alpha-glucosidase. mui.ac.ir However, another study found that this compound exhibited excellent, mixed-manner inhibition of alpha-glucosidase, with a half-maximal inhibitory concentration (IC50) value of 27.91 ± 3.48 μM. x-mol.net This research suggested that this compound forms a stable complex with the enzyme through hydrophobic forces and hydrogen bonding, altering its structure and reducing its catalytic activity. x-mol.net Furthermore, a synergistic inhibitory effect was observed when this compound was combined with acarbose, a known alpha-glucosidase inhibitor. x-mol.net

Table 2: Inhibitory Effects of this compound on Diabetic-Related Enzymes

Enzyme Compound Form Finding IC50 Value
Alpha-Amylase Racemic this compound Exhibited dose-dependent inhibition. mui.ac.ir Not Reported
Alpha-Glucosidase Racemic this compound Showed weak and variable inhibitory activity. mui.ac.ir Not Reported

| Alpha-Glucosidase | this compound | Displayed excellent inhibition in a mixed manner. x-mol.net | 27.91 ± 3.48 μM x-mol.net |

Table 3: Mentioned Chemical Compounds

Compound Name
Acarbose
Alpha-Amylase
Alpha-Glucosidase
Glibenclamide
This compound
Liquiritin
Liquiritin apioside
Methysergide
Naloxone

Molecular Mechanisms and Signaling Pathway Modulation Research

Estrogen Receptor Signaling Research

Liquiritigenin is recognized for its interactions with estrogen receptors (ERs), which are nuclear transcription factors that regulate target gene transcription frontiersin.org. The two main subtypes are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) frontiersin.orgclockss.org.

Selective Estrogen Receptor Beta (ERβ) Agonism

This compound acts as a selective agonist for the ERβ subtype wikipedia.orgguidetopharmacology.orgebi.ac.ukrndsystems.com. Competitive binding assays have shown that this compound possesses a significantly greater affinity for ERβ compared to ERα, with one study reporting a 20-fold higher affinity for ERβ frontiersin.orgrndsystems.comgoogle.comresearchgate.net. This selective binding translates into preferential activation of transcriptional pathways mediated by ERβ clockss.orgresearchgate.netnih.govplos.org. This compound has been shown to activate multiple ER regulatory elements and native target genes through ERβ but not ERα researchgate.netnih.govmedchemexpress.com. This ERβ selectivity has been observed in various cell lines, including U2OS, HeLa, and prostate cancer WAR5 cells nih.gov. This compound is considered a highly selective ERβ agonist ebi.ac.ukrndsystems.comresearchgate.netnih.govmedchemexpress.com.

Table 1: Relative Binding Affinity and Transcriptional Activation of this compound for ERα and ERβ

Receptor SubtypeBinding Affinity (Relative to ERα)Transcriptional Activation
ERα1xMinimal (at higher concentrations) frontiersin.org
ERβ~20x Higher frontiersin.orgrndsystems.comgoogle.comresearchgate.netSignificant clockss.orgresearchgate.netnih.govplos.org

Estrogen Receptor Alpha (ERα) Partial Agonism at Sufficient Concentrations

While primarily known as a selective ERβ agonist, this compound is also reported to act as an ERα partial agonist at sufficient concentrations wikipedia.orgebi.ac.uk. Although it binds to ERα, it induces minimal transcriptional activation of receptor genes at higher concentrations, such as 2.5 μM frontiersin.org.

Differential Recruitment of Coactivators to ERβ

A key mechanism underlying this compound's ERβ selectivity is the differential recruitment of coactivator proteins clockss.orggoogle.comresearchgate.netnih.gov. Chromatin immunoprecipitation (ChIP) studies have demonstrated that this compound recruits steroid receptor coactivator-2 (SRC-2) to specific target genes, such as NKG2E, CECR6, and NKD, only in cells expressing ERβ, and not in cells expressing ERα clockss.orggoogle.comresearchgate.netnih.govmedchemexpress.com. This suggests that the selectivity is not solely due to differential binding affinity but also involves the selective interaction with coactivators in the presence of ERβ google.comnih.gov.

Induction of Specific Conformational Changes in Estrogen Receptors

Studies using techniques like fluorescence resonance energy transfer (FRET) have indicated that this compound can induce specific conformational changes in estrogen receptors plos.orgresearchgate.net. While this compound binds similarly to ERα and ERβ, it appears to induce a different conformation in ERα compared to ERβ when compared with the conformations produced by estradiol (B170435) plos.org. This specific conformational change induced by this compound is thought to allow ERβ to bind to estrogen response elements and recruit the necessary coregulatory proteins for gene activation plos.org. Research also suggests that this compound can induce ERβ homodimerization and ERα/β heterodimerization but not ERα homodimerization, which may contribute to its inability to activate ERα-mediated transcription pnas.org.

Selective Regulation of Endogenous Gene Transcription through ERβ

This compound selectively regulates the transcription of endogenous genes through ERβ google.comresearchgate.netnih.govplos.org. It activates transcription of native ER regulatory elements and genes, including CECR6, NKG2E, and NKD, in an ERβ-dependent manner researchgate.netnih.govmedchemexpress.com. This selective regulation of gene expression through ERβ highlights its potential to elicit distinct physiological effects compared to non-selective estrogen receptor agonists google.complos.org.

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway Research

Research has also explored the impact of this compound on the PI3K/AKT signaling pathway. This pathway is involved in various cellular processes, including proliferation, survival, and metabolism spandidos-publications.comresearchgate.net. Studies have indicated that this compound can inactivate the PI3K/AKT signaling pathway in certain contexts, such as colorectal cancer cells ingentaconnect.comtechscience.com. This inactivation has been associated with inhibitory effects on cell proliferation, invasion, and epithelial-to-mesenchymal transition ingentaconnect.comtechscience.com. Furthermore, research on oral cancer cells suggests that this compound can induce cell cycle arrest and apoptosis by inactivating the PI3K/AKT/mTOR pathway researchgate.net. However, other studies suggest this compound might activate the PI3K/AKT pathway in different conditions, such as improving lipid accumulation and insulin (B600854) resistance in a non-alcoholic fatty liver disease model researchgate.net.

Table 2: Effect of this compound on PI3K/AKT Signaling in Different Cell Types

Cell TypeEffect on PI3K/AKT PathwayAssociated Outcome
Colorectal Cancer CellsInactivation ingentaconnect.comtechscience.comInhibited proliferation, invasion, EMT ingentaconnect.comtechscience.com
Oral Cancer CellsInactivation researchgate.netInduced cell cycle arrest, apoptosis researchgate.net
NAFLD Model (in vivo)Activation (suggested) researchgate.netImproved lipid accumulation, insulin resistance researchgate.net

Downregulation of PI3K/AKT Phosphorylation

Investigations have indicated that this compound can inactivate the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway in certain cell types. In human colorectal cancer HCT116 cells, this compound treatment led to the inactivation of the PI3K/AKT signaling pathway. This effect was suggested to contribute to the inhibitory effects of this compound on cell invasion and epithelial-to-mesenchymal transition (EMT). Further research in the same cell line indicated that the upregulation of Runt-related transcription factor 2 (Runx2) reversed the this compound-induced inactivation of the PI3K/AKT pathway, implying a potential link between Runx2 modulation and PI3K/AKT inactivation by this compound. In human lung adenocarcinoma A549 cells, this compound was also found to inhibit the phosphorylation of Akt, suggesting a broader impact on this pathway in different cancer cell lines.

Interaction with Runt-Related Transcription Factor 2 (Runx2) Expression

This compound has been shown to interact with the expression of Runt-related transcription factor 2 (Runx2). Studies in human colorectal cancer HCT116 cells demonstrated that this compound remarkably reduced the expression of Runx2. This reduction occurred at both the mRNA and protein levels in a dose-dependent manner. Overexpression of Runx2 was observed to reverse the inhibitory effects of this compound on cell invasion and EMT, highlighting the role of Runx2 downregulation in this compound's actions in these cells. The impact of this compound on Runx2 expression in HCT116 cells is summarized in the table below, showing the dose-dependent decrease in relative mRNA expression.

This compound Concentration (µg/ml)Relative mRNA Expression of Runx2 (%)
0100
10027.33

Data derived from research on HCT116 cells.

Mitogen-Activated Protein Kinase (MAPK) Signaling Research

The effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular processes including proliferation, differentiation, and stress response, have also been explored.

c-Jun N-terminal Kinases (JNK) Activation

While some research broadly mentions the regulation of JNK/p38 MAPK pathways by components of Glycyrrhiza, specific detailed findings on the direct activation of c-Jun N-terminal Kinases (JNK) by this compound were not prominently detailed in the provided search results. Further targeted research may be needed to elucidate the precise mechanisms and extent of this compound's influence on JNK activation.

p38 MAPK Modulation

Similar to JNK, the modulation of p38 MAPK by this compound is mentioned in the context of various signaling pathways affected by Glycyrrhiza components. However, specific research detailing how this compound directly modulates p38 MAPK activity was not extensively found within the scope of the provided abstracts. More focused studies are required to understand this compound's specific interactions with the p38 MAPK pathway.

Extracellular Signaling-Regulated Kinase (ERK) Suppression

Research in human lung adenocarcinoma A549 cells indicated that this compound activated the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). This finding suggests an influence of this compound on the ERK signaling cascade. However, the same study also noted that the activation of ERK might not be involved in the specific inhibitory effect on proMMP-2 expression observed in that context. This highlights the complexity of this compound's interactions with MAPK pathways, where its effect on one component (ERK activation) may not be directly linked to a particular downstream outcome.

Nrf2 Signaling Pathway Research

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. While the provided search results included information about the Nrf2 pathway and compounds that activate it, direct research specifically detailing the modulation of the Nrf2 signaling pathway by this compound was not extensively found. Further investigation is needed to determine if and how this compound influences this crucial protective pathway.

Nrf2/SIRT3-Mediated Mitochondrial Function Improvement

This compound's protective effects have been linked to the activation of the Nrf2/SIRT3 pathway, leading to improved mitochondrial function. scirp.orgnih.govdntb.gov.uamedsci.org Sirtuin 3 (SIRT3) is a deacetylase located in the mitochondria that plays a key role in regulating mitochondrial function and metabolism. plos.org Studies have shown that this compound can upregulate the expression of SIRT3, which is suggested to be mediated by Nrf2. nih.govdntb.gov.ua This activation of the Nrf2/SIRT3 axis is associated with a reduction in mitochondrial damage, decreased ROS levels, and improved mitochondrial bioenergetics. scirp.orgnih.govdntb.gov.ua Research in the context of cisplatin-induced nephrotoxicity, for instance, has demonstrated that this compound can ameliorate mitochondrial dysfunction and acute kidney injury in mice, and this protection is associated with the elevated expression of SIRT3, which is upregulated by Nrf2. nih.govdntb.gov.uaresearchgate.net this compound was found to increase the levels of mitochondrial bioenergetics-related proteins such as PGC-1α and TFAM, which are related to Nrf2 activity and mitochondrial biogenesis. nih.govdntb.gov.ua

Transforming Growth Factor Beta (TGF-β)/Smad Signaling Pathway Research

The Transforming Growth Factor Beta (TGF-β)/Smad signaling pathway is a crucial mediator in various cellular processes, including cell growth, differentiation, and extracellular matrix production. This compound has been investigated for its ability to modulate this pathway. spandidos-publications.comresearchgate.netdoi.org

Role in Epithelial-Mesenchymal Transition (EMT) Reversal

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is often implicated in disease progression, including fibrosis and cancer metastasis. mdpi.com The TGF-β/Smad signaling pathway is a known inducer of EMT. mdpi.comnih.gov Research indicates that this compound may play a role in reversing or inhibiting EMT. ingentaconnect.comtechscience.comsci-hub.se Studies have shown that this compound can inhibit the EMT process in certain cell lines, evidenced by changes in the expression of epithelial and mesenchymal markers. ingentaconnect.comsci-hub.se For example, this compound treatment has been observed to increase the expression of E-cadherin (an epithelial marker) and decrease the expression of N-cadherin and vimentin (B1176767) (mesenchymal markers). sci-hub.se This effect is suggested to be related, at least in part, to the modulation of the TGF-β/Smad pathway. researchgate.netdoi.org While some studies specifically highlight the role of isothis compound (B1662430) (a related compound) in reversing TGF-β-induced EMT through modulation of the TGF-β/Smad pathway, research on this compound also points to its inhibitory effects on EMT. mdpi.comnih.gov this compound has been shown to block the TGF-β1-induced phosphorylation of Smad3 in certain cell types. researchgate.netdoi.org

Inhibition of Extracellular Matrix (ECM) Accumulation

Excessive accumulation of extracellular matrix (ECM) is a hallmark of fibrotic diseases in various organs, including the liver and heart. spandidos-publications.comresearchgate.net The TGF-β/Smad signaling pathway is a major driver of ECM production by promoting the synthesis of matrix proteins like collagen and fibronectin. doi.orgacs.org Studies have demonstrated that this compound can inhibit ECM accumulation. spandidos-publications.comresearchgate.nettaylorandfrancis.com This inhibitory effect is linked to its ability to suppress the TGF-β1/Smad signaling pathway. spandidos-publications.comresearchgate.netdoi.org Research has shown that this compound treatment can decrease ECM accumulation in tissues and inhibit the activation of the TGF-β1/Smad pathway. spandidos-publications.comresearchgate.net Specifically, this compound has been found to inhibit Smad3 phosphorylation and block the expression of fibrotic genes in hepatic stellate cells, which are key players in liver fibrosis and ECM production. researchgate.netdoi.org

Other Enzyme and Receptor Modulation Studies

Monoamine Oxidase (MAO A and B) Inhibition

Monoamine oxidases (MAO) are enzymes that play a crucial role in the metabolism of monoamines, including neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin. MAO exists in two isoforms, MAO-A and MAO-B. Inhibition of these enzymes can impact the levels of monoamines in the body. Research has investigated the potential of this compound to inhibit MAO activity. Studies have indicated that this compound can act as an inhibitor of monoamine oxidase. taylorandfrancis.comthegoodscentscompany.com While some studies suggest this compound as an in vitro substrate competitive inhibitor of monoamine oxidase, further details on the selectivity towards MAO-A or MAO-B and specific inhibition constants (IC50 or Ki values) for this compound itself were not consistently available across the search results. taylorandfrancis.comthegoodscentscompany.com However, related research on other compounds provides context on MAO-A and MAO-B inhibition and their relevance in neurological conditions like Parkinson's disease, where MAO-B inhibitors are used to reduce dopamine breakdown. acs.org

Cyclooxygenase-2 (COX-2) Inhibition

Studies have investigated the inhibitory effects of this compound on Cyclooxygenase-2 (COX-2), a key enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. Research indicates that this compound can inhibit the expression and protein levels of COX-2. researchgate.netnih.govfrontiersin.org

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound demonstrated inhibition of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and COX-2. researchgate.netfrontiersin.org This effect was observed in a dose-dependent manner. frontiersin.org Similarly, in LPS-stimulated Raw264.7 macrophages, this compound effectively blocked the induction of iNOS protein and mRNA, and also suppressed the production of pro-inflammatory cytokines. nih.gov The inhibition of COX-2 expression by this compound contributes to its anti-inflammatory properties. researchgate.netnih.govfrontiersin.org Racemic this compound has also shown potent inhibitory effects on the cyclooxygenase-2 enzyme in in vitro assays. mui.ac.ir

Data from studies on the effect of this compound on COX-2 expression in LPS-stimulated cells include findings at specific concentrations:

Cell TypeStimulusThis compound ConcentrationEffect on COX-2 ExpressionReference
BV2 microglial cellsLPS50, 100 µMInhibited researchgate.netfrontiersin.org
Raw264.7 macrophagesLPS3-30 µMBlocked induction nih.gov

Transient Receptor Potential Melastatin 3 (TRPM3) Blocker Research

This compound has been identified as an inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel. nih.govfrontiersin.orgnih.gov TRPM3 is a calcium-permeable nonselective cation channel expressed in sensory neurons, involved in the detection of heat and pain. nih.gov

Research indicates that this compound strongly and reversibly inhibits both recombinant TRPM3 channels and TRPM3-related intracellular calcium signals and ionic currents in dorsal root ganglia (DRG) neurons. nih.govnih.gov This inhibition appears to be selective, with this compound showing marked specificity for TRPM3 compared to other sensory TRP channels such as TRPV1, TRPA1, and TRPM1, which remained largely unaffected at concentrations that fully blocked TRPM3. nih.govfrontiersin.orgnih.gov

Studies in animal models have explored the implications of TRPM3 blockade by this compound for pain sensation. Intraperitoneal administration of this compound has been reported to alleviate mechanical, thermal, and cold hyperalgesia in rat models of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. nih.govmdpi.comjneurosci.org While some studies using TRPM3 knockout mice support the role of TRPM3 in mediating these effects, the exact involvement of TRPM3 in cold and mechanosensation in neuropathic pain models has also been a subject of discussion in research. mdpi.comjneurosci.org The selective inhibition of TRPM3 by compounds like this compound suggests a potential avenue for developing novel analgesics for chronic pain conditions. nih.gov

Biosynthesis and Metabolic Research

Endogenous Biosynthetic Pathways in Plants

The biosynthesis of liquiritigenin in plants is an intricate process that primarily occurs through the phenylpropane metabolic pathway. This pathway is a central route for the production of various secondary metabolites in plants, including flavonoids. mdpi.comfrontiersin.orgplos.org

Phenylpropane Metabolic Pathway Initiation

The phenylpropane metabolic pathway initiates from aromatic amino acids, specifically L-phenylalanine and L-tyrosine. researchgate.netnih.gov These amino acids serve as the primary starting materials for the synthesis of phenylpropanoids, which are then channeled into the flavonoid biosynthesis pathway. nih.govmdpi.com The initial steps involve the deamination of these amino acids. mdpi.comnih.gov

Key Enzymatic Steps and Involved Enzymes

The conversion of L-phenylalanine and L-tyrosine into the precursors for this compound involves a series of enzymatic reactions. Key enzymes in this pathway include:

Tyrosine Ammonia (B1221849) Lyase (TAL) : Catalyzes the deamination of L-tyrosine to produce p-coumaric acid. researchgate.netnih.gov

Cinnamate (B1238496) 4-Hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.comresearchgate.netnih.gov C4H works in conjunction with cytochrome P450 reductase (CPR). nih.govgoogle.com

4-Coumarate-CoA Ligase (4CL) : Activates p-coumaric acid by converting it to p-coumaroyl-CoA. mdpi.comresearchgate.netnih.gov This activated form is essential for entry into the flavonoid pathway. mdpi.com

Chalcone (B49325) Synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone or isothis compound (B1662430). mdpi.comresearchgate.net CHS is a pivotal enzyme in the early flavonoid pathway. mdpi.com

Chalcone Reductase (CHR) : Works in conjunction with CHS to direct the synthesis towards the production of isothis compound from p-coumaroyl-CoA and malonyl-CoA. mdpi.comresearchgate.netnih.govgoogle.com CHR is a key enzyme that influences the ratio of isothis compound to naringenin chalcone. researchgate.net

Chalcone Isomerase (CHI) : Catalyzes the isomerization of isothis compound into this compound. mdpi.comresearchgate.netgoogle.com CHI also isomerizes naringenin chalcone to naringenin. mdpi.com

The pathway specifically leading to this compound involves the action of CHS and CHR to form isothis compound, followed by isomerization catalyzed by CHI. mdpi.comresearchgate.netgoogle.com

Here is a table summarizing the key enzymes and their reactions in the this compound biosynthetic pathway:

EnzymeAbbreviationReaction
Phenylalanine Ammonia LyasePALL-Phenylalanine → Cinnamic acid
Tyrosine Ammonia LyaseTALL-Tyrosine → p-Coumaric acid
Cinnamate 4-HydroxylaseC4HCinnamic acid → p-Coumaric acid
4-Coumarate-CoA Ligase4CLp-Coumaric acid → p-Coumaroyl-CoA
Chalcone SynthaseCHSp-Coumaroyl-CoA + 3 Malonyl-CoA → Isothis compound or Naringenin Chalcone
Chalcone ReductaseCHRInvolved with CHS in forming Isothis compound
Chalcone IsomeraseCHIIsothis compound → this compound ; Naringenin Chalcone → Naringenin

Precursors and Cofactors in this compound Production

The primary precursors for this compound biosynthesis are the aromatic amino acids L-phenylalanine and L-tyrosine, which feed into the phenylpropanoid pathway. nih.govresearchgate.netnih.gov Downstream precursors include cinnamic acid, p-coumaric acid, and p-coumaroyl-CoA. mdpi.comresearchgate.netnih.gov

In addition to these carbon precursors, the synthesis of this compound requires specific cofactors. Malonyl-CoA is a crucial precursor, with three molecules required to condense with p-coumaroyl-CoA. researchgate.netgoogle.com The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC). nih.govoup.com NADPH and ATP are also essential cofactors in the this compound production pathway. researchgate.net Specifically, the synthesis of one molecule of this compound requires three molecules of malonyl-CoA, one molecule of ATP, and two molecules of NADPH. researchgate.net

Heterologous Biosynthesis and Metabolic Engineering

Due to the potential applications of this compound and the limitations of traditional plant extraction, heterologous biosynthesis in microbial hosts has emerged as a promising alternative for sustainable production. x-mol.comresearchgate.netchalmers.se

De Novo Biosynthesis in Microbial Hosts

De novo biosynthesis of this compound has been successfully achieved in various microbial hosts, notably Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica. x-mol.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov These microorganisms offer advantages such as rapid growth, genetic tractability, and the ability to utilize simple carbon sources like glucose. researchgate.netchalmers.senih.gov

Reconstructing the this compound biosynthetic pathway in these hosts typically involves introducing genes encoding the necessary plant enzymes (PAL, C4H, 4CL, CHS, CHR, and CHI). nih.govresearchgate.netnih.gov For instance, the introduction of genes from Glycyrrhiza uralensis encoding GuPAL1, GuC4H1, Gu4CL1, GuCHS1, GuCHR1, and GuCHI1 into yeast enabled the production of this compound. nih.govresearchgate.net

Yarrowia lipolytica has shown potential as a host for flavonoid synthesis due to its ability to supply malonyl-CoA, a key precursor. biorxiv.org De novo biosynthesis of this compound was reported in Y. lipolytica by screening and characterizing genes from multiple species for efficient synthesis. researchgate.netresearchgate.net

Strategies for Enhancing Production Titer

Various metabolic engineering strategies have been employed to enhance this compound production titers in microbial hosts. These strategies aim to optimize the metabolic flux towards this compound synthesis and minimize the production of byproducts.

Enzyme Screening and Optimization : Evaluating and selecting highly efficient enzymes from different plant species can significantly improve pathway performance. nih.govresearchgate.net

Pathway Reconstruction and Balancing : Optimizing the expression levels and ratios of the introduced enzymes can balance the metabolic pathway and prevent the accumulation of intermediates. nih.govfrontiersin.org

Enzyme Fusion : Fusing enzymes that catalyze sequential steps in the pathway, such as chalcone synthase (CHS) and chalcone reductase (CHR), can improve the channeling of intermediates and increase the final product titer. researchgate.netresearchgate.net This strategy was shown to increase this compound titer by 75% in Y. lipolytica. researchgate.net

Promoter Engineering : Engineering the strength and characteristics of promoters controlling the expression of pathway genes can precisely manipulate enzyme levels and optimize the metabolic flux, influencing the ratio of this compound to competing products like naringenin. nih.govresearchgate.net

Increasing Precursor Supply : Strategies to enhance the availability of precursors like malonyl-CoA and p-coumaroyl-CoA are crucial. This can involve overexpressing genes involved in their synthesis (e.g., ACC for malonyl-CoA) or reducing the diversion of precursors into competing pathways. nih.govoup.comfrontiersin.org Supplementation of precursors like p-coumaric acid can also increase production. researchgate.netresearchgate.net

Dual NADPH Supply : Enhancing the supply of NADPH, a necessary cofactor, can improve the efficiency of NADPH-dependent enzymes in the pathway. Strategies may involve overexpressing enzymes that generate NADPH or inactivating native NADPH-consuming reactions. oup.comchalmers.se

Research in Y. lipolytica utilizing strategies like enzyme fusion and promoter engineering has resulted in this compound titers of 62.4 mg/L in shake flask fermentation. nih.govresearchgate.net This titer was reported to be significantly higher than previously reported values in Escherichia coli and Saccharomyces cerevisiae. researchgate.net

Here is a table summarizing some research findings on this compound production in engineered microbial hosts:

Host OrganismIntroduced Genes (Source)SubstrateTiter (mg/L)Optimization StrategiesReference
Saccharomyces cerevisiaeGuPAL1, GuC4H1, Gu4CL1, GuCHS1, GuCHR1, GuCHI1 (G. uralensis)Glucose1.0 µmol/LIntroduction of G. uralensis pathway genes nih.govresearchgate.net
Saccharomyces cerevisiaeAmCHR (Astragalus membranaceus) + Naringenin pathway genesNot specified5.3Expression of AmCHR nih.gov
Yarrowia lipolyticaZmPAL (Zea mays), Pc4CL (Petroselinum crispum), PhCHS (Petunia hybrida), MsCHR, MsCHI (M. sativa)p-HCA62.4Screening, Enzyme Fusion (CHS-CHR), Promoter Engineering nih.govresearchgate.net
Yarrowia lipolyticaMultiple speciesGlucose4-3Screening of genes, Expression of MsCHR researchgate.net

Note: 1.0 µmol/L of this compound is approximately 0.256 mg/L (Molecular weight of this compound ≈ 256.25 g/mol ).

Metabolism and Biotransformation in Biological Systems

The metabolic fate of this compound involves complex processes occurring in both the gut and the liver, leading to the formation of various metabolites. These transformations are crucial in determining the compound's bioavailability and ultimately its pharmacological effects in vivo nih.govmdpi.com.

Gut Microbiota Metabolism and Metabolite Identification

The gut microbiota plays a significant role in the biotransformation of orally administered flavonoids, including this compound nih.govmdpi.com. Studies utilizing in vitro metabolism with gut microbiota have identified several key metabolites of this compound. Using techniques such as LC-MS/MS and LC/MSn-IT-TOF, researchers have identified phloretic acid (M3) and resorcinol (B1680541) (M4) as metabolites nih.govnih.govmdpi.com. Another metabolite, designated as M5, is speculated to be davidigenin, which has demonstrated antitumor activity nih.govmdpi.combiocrick.com. The metabolism by intestinal bacteria can transform this compound into smaller molecules, such as phenolic acids mdpi.com.

A study investigating the biotransformation of this compound by rat gut microbiota over time showed changes in the relative abundance of this compound and the formation of metabolites like phloretic acid and resorcinol researchgate.net.

MetaboliteIdentification Method(s)Source of MetabolismNotes
Phloretic acidLC-MS/MS, LC/MSn-IT-TOFGut MicrobiotaIdentified as M3 nih.govnih.govmdpi.com
ResorcinolLC-MS/MS, LC/MSn-IT-TOFGut MicrobiotaIdentified as M4 nih.govnih.govmdpi.com
DavidigeninLC-MS/MS, LC/MSn-IT-TOFGut MicrobiotaSpeculated as M5 nih.govmdpi.combiocrick.com

Hepatic Metabolism and Metabolite Identification

In addition to gut microbiota metabolism, this compound also undergoes biotransformation in the liver, primarily through hepatic microsomes nih.govnih.gov. In vitro studies using rat liver microsomes have identified 7,4'-dihydroxyflavone (B191080) (M1) and naringenin (M2) as metabolites of this compound nih.govtandfonline.com. This indicates that this compound is indeed metabolized in liver microsomes nih.gov.

Research using pooled human liver microsomes also showed that this compound is metabolized, yielding a single metabolite identified as 7,4'-dihydroxyflavone. This metabolite results from the loss of two hydrogens and rearrangement nih.gov. Naringenin is also reported as a hepatic metabolite tandfonline.com.

MetaboliteIdentification Method(s)Source of MetabolismNotes
7,4'-DihydroxyflavoneLC-MS/MS, LC/MSn-IT-TOFLiver MicrosomesIdentified as M1 nih.govtandfonline.comresearchgate.net
NaringeninLC-MS/MS, LC/MSn-IT-TOFLiver MicrosomesIdentified as M2 nih.govtandfonline.comresearchgate.net

Glucuronidation Processes

Glucuronidation is a significant phase II metabolic pathway for flavonoids like this compound mdpi.comphysiology.org. This process involves the conjugation of glucuronic acid to the parent compound or its phase I metabolites, typically occurring in the liver and intestine mdpi.comnih.gov. Studies have found various conjugates of this compound, such as glucuronide, sulfate, and glutathione, through in vivo metabolism mdpi.com.

In rats, this compound is metabolized into several conjugated glucuronide derivatives, including 4'-O-glucuronide (M1) and 7-O-glucuronide (M2) tandfonline.com. These glucuronides can be detected in plasma and excreted in bile and urine following administration tandfonline.comresearchgate.net. In vitro metabolism studies in rat tissues have shown that the liver and intestine are the major sites responsible for the glucuronidation of this compound nih.gov.

Impact of Metabolism on Bioavailability and Pharmacological Effects in vivo

The extensive metabolism of this compound by both gut microbiota and hepatic enzymes significantly impacts its bioavailability and, consequently, its pharmacological effects in vivo nih.govmdpi.com. The bioavailability of flavonoids after oral administration is generally low, and metabolic transformation by the gut microbiota is considered one of the main reasons for this nih.govnih.govmdpi.com.

Studies in rats have shown that the absolute bioavailability of orally administered isothis compound (which can be metabolized to this compound) is low, primarily due to considerable metabolism in the small intestine and liver thieme-connect.com. Similarly, the low bioavailability of this compound in rats after oral administration was primarily attributed to an extensive gastrointestinal first-pass effect, even though it was well absorbed nih.gov. While hepatic first-pass effect contributes, the gastrointestinal first-pass effect appears to be more significant in rats nih.gov. The formation of glucuronidated metabolites in the liver and intestine contributes to this first-pass effect nih.gov.

Despite the low bioavailability of the parent compound, the metabolites produced by the gut microbiota and liver can themselves possess pharmacological activities nih.govmdpi.com. For instance, davidigenin, a speculated gut metabolite, is reported to have antitumor activity nih.govbiocrick.com. The metabolic transformation of this compound by the intestinal flora and liver may contribute to its broad-spectrum biological effects nih.govmdpi.com.

Interactions with Intestinal Flora Composition and Function

This compound can interact with the gut microbiota in a bidirectional manner frontiersin.org. Flavonoids can have antibacterial properties that inhibit the growth of certain bacteria, while also serving as metabolic substrates that promote the growth of others frontiersin.org. Oral administration of this compound has been shown to significantly alter the gut microbiota composition in mice frontiersin.org.

These shifts in the gut microbiota's ecological network indicate a significant alteration in interspecies interactions due to this compound treatment frontiersin.org. The modification of gut microbiota composition induced by this compound treatment may potentially influence intestinal function frontiersin.org. The intestinal flora participates in various important metabolic processes and can also take part in the metabolism of some oral drugs, thereby changing their activity or toxicity nih.gov.

Studies suggest that this compound's ameliorating role in gut inflammation can be attributed to gut microbiome regulation, among other factors researchgate.net. The ability of this compound to be transformed by the gut microbiome into other active derivatives highlights its potential to regulate the gut microbiome and potentially improve host health researchgate.net.

Chemical Synthesis, Modifications, and Structure Activity Relationship Sar Studies

Synthetic Approaches for Liquiritigenin

This compound (4′,7-dihydroxyflavanone) is a flavanone (B1672756) that can be synthesized through various methods, including both natural biosynthesis and chemical synthesis. In plants, this compound is biosynthesized from L-tyrosine and L-phenylalanine. This pathway involves several enzymatic steps. Tyrosine ammonia (B1221849) lyase (TAL) converts tyrosine to p-coumaric acid, and phenylalanine ammonia lyase (PAL) converts phenylalanine to cinnamic acid, which is then converted to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). researchgate.net The enzyme 4-coumarate:CoA ligase (4CL) converts p-coumaric acid into 4-coumaroyl-CoA. researchgate.net Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) then catalyze the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form isothis compound (B1662430) (2′,4,4′-trihydroxychalcone). researchgate.netresearchgate.net Isothis compound is subsequently isomerized into this compound by chalcone isomerase (CHI). researchgate.netresearchgate.net

Chemical synthesis of this compound has also been explored. One approach involves using p-hydroxybenzaldehyde as a starting material to synthesize 4-carboxycinnamic acid, followed by the addition of 1,3-dihydroxybenzene and subsequent isomerization. google.com Another method involves the reaction of p-methoxycinnamic acid with 1,3-dimethoxybenzene (B93181) to synthesize trimethoxyisolithilic acid, followed by removal of protecting groups to yield isothis compound, which can then be cyclized to this compound. google.com However, some chemical synthesis methods may require multiple purification steps, such as column chromatography, and can face challenges with yield and separation of the final product from starting materials. google.com

Design and Synthesis of this compound Derivatives

Structural modification of this compound has been undertaken to develop derivatives with potentially enhanced biological activities, solubility, or other desirable properties. These modifications often involve altering the hydroxyl groups or introducing new functional groups onto the flavanone skeleton.

Thiosemicarbazone Derivatives and Antitumor Activity

Thiosemicarbazone derivatives of this compound have been designed and synthesized with the aim of developing potent and selective antitumor agents. researchgate.netnih.gov Research has shown that introducing a thiosemicarbazone functional group at the 4-position in the this compound skeleton can be associated with an increase in cytotoxicity. researchgate.net Studies evaluating the cytotoxicities of these derivatives against various cancer cell lines, such as K562, DU-145, SGC-7901, HCT-116, and Hela, have demonstrated that some of the synthesized compounds exhibit selective cytotoxicity. researchgate.netnih.gov The conjugated =N-HN-C=S tridentate donor system of thiosemicarbazone is considered to contribute to its anticancer potential. researchgate.net

Amino Acid Ester Derivatives and Enhanced Activity/Solubility

Amino acid ester derivatives of related compounds, such as isothis compound, have been synthesized to address limitations like weak activity and low water solubility. mdpi.comnih.govx-mol.netresearchgate.net While research specifically on this compound amino acid esters is less prominent in the provided results, studies on isothis compound derivatives suggest that conjugation with amino acids can enhance the solubility of the compound and improve selectivity towards tumor cells while reducing toxicity to normal cells. mdpi.comresearchgate.net Amino acid structures are simple, diverse, and possess significant antitumor activity, making them suitable for drug synthesis and structural modification. mdpi.comresearchgate.net For example, an isothis compound amino acid ester derivative showed significantly better inhibitory effects on human cervical cancer (Hela) cells compared to isothis compound and a positive control drug. mdpi.comnih.govx-mol.netresearchgate.net This suggests a potential strategy for improving the properties of this compound through similar modifications.

Methoxy (B1213986) Derivatives (e.g., this compound Dimethyl Ether)

Methylated derivatives of this compound have also been synthesized. For instance, 7-methoxy-liquiritigenin has been obtained through biocatalysis using enzymes like HsOMT. mdpi.com In this process, a methyl group is added at the seventh position of this compound, replacing the hydrogen in the hydroxyl group. mdpi.com Studies have indicated that 7-methoxy-liquiritigenin can exhibit increased antiproliferative and cytotoxicity activities compared to this compound against certain cancer cell lines, such as MCF-7 breast cancer cells. mdpi.com This suggests that methylation at specific positions can influence the biological activity of this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound relate to changes in its biological activity. For this compound and its derivatives, SAR investigations provide insights into the key structural features responsible for their observed effects.

Impact of Structural Conformation (e.g., comparison with Isothis compound)

The structural conformation plays a significant role in the activity of flavonoids like this compound. This compound and isothis compound are structural isomers, with isothis compound being a chalcone and this compound being a flavanone. frontiersin.org Isothis compound is the isomeric precursor of this compound and they are biosynthetically and structurally interrelated. frontiersin.orgjournal-dtt.org Chalcone isomerase (CHI) catalyzes the enzymatic isomerization of isothis compound to this compound. researchgate.netresearchgate.netfrontiersin.org This interconversion can also occur non-enzymatically depending on pH and temperature. frontiersin.orgjournal-dtt.orgresearchgate.net Isothis compound undergoes rapid cyclization into this compound at neutral and lower acidic pH, while this compound can undergo a reversible reaction to isothis compound at basic pH. frontiersin.orgjournal-dtt.org

The difference in their core structures (chalcone vs. flavanone) leads to different conformations and thus potentially different interactions with biological targets. SAR studies comparing this compound and isothis compound highlight the impact of this structural difference on their activities. For example, in studies evaluating estrogenic activity, this compound showed selectivity for ERβ, while isothis compound was equipotent for both ER subtypes. ginexeltis.mx The estrogenic activity of isothis compound might be partly due to its cyclization to this compound under physiological conditions. ginexeltis.mx Another study noted that isothis compound showed more efficient radical scavenging activity than this compound, which was attributed to its nearly planar conjugated conformation. frontiersin.org These comparisons underscore that the flavanone structure of this compound and the chalcone structure of isothis compound, and their interconversion, are important factors influencing their biological profiles.

Interactive Data Tables:

Derivative TypeModificationObserved Activity/PropertyRelevant Section
ThiosemicarbazoneIntroduction of thiosemicarbazone at 4-positionIncreased cytotoxicity (antitumor)5.2.1
Amino Acid EsterConjugation with amino acids (based on ISL)Enhanced solubility, improved antitumor activity, reduced toxicity (in ISL derivatives)5.2.2
Methoxy (e.g., Dimethyl Ether)Methylation at 7-positionIncreased antiproliferative and cytotoxicity activities5.2.3
CompoundStructural TypeKey Structural Feature Difference from IsomerExample Activity Difference (vs. Isomer)Relevant Section
This compoundFlavanoneCyclic structureERβ selectivity (vs. equipotency) ginexeltis.mx5.3.1
Isothis compoundChalconeOpen-chain structureMore efficient radical scavenging frontiersin.org5.3.1

Influence of Functional Group Introduction (e.g., Thiosemicarbazone)

Chemical modifications of this compound have been explored to potentially enhance or alter its biological activities. One such modification involves the introduction of a thiosemicarbazone functional group. Studies have investigated the synthesis and antitumor activity of this compound thiosemicarbazone derivatives. researchgate.netbohrium.com These derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, including K562, DU-145, SGC-7901, HCT-116, and Hela cells. researchgate.netijprems.com

Research suggests that the introduction of a thiosemicarbazone functional group at the 4-position in the skeleton of this compound may be associated with an increase in cytotoxicity. researchgate.netijprems.com For instance, some synthesized this compound thiosemicarbazone derivatives have displayed selective cytotoxicity towards certain cell lines, such as K562 and DU-145 cells. researchgate.netijprems.com

Role of Hydroxyl Groups in Biological Activity

Hydroxyl groups are significant functional groups in flavonoid structures like this compound, and their position and presence play a crucial role in biological activity. mdpi.com this compound is a dihydroxyflavanone with hydroxyl groups at the 4'- and 7-positions. nih.gov

Studies on related compounds, such as isothis compound (a chalcone isomer of this compound), have provided insights into the importance of hydroxyl groups. Isothis compound possesses hydroxyl groups at positions C-4, C-2', and C-4'. researchgate.net Research indicates that the hydroxyl groups in ring A of isothis compound partly contribute to its anti-tumor activity. nih.gov Furthermore, modifications involving the introduction of hydroxyl or methoxy groups to the B ring of isothis compound analogues have been shown to increase activity in certain contexts, such as preventing the proliferation of human cervical cancer cells. mdpi.com Conversely, the reduction of a hydroxyl group in the second position of the A ring of isothis compound can lead to decreased activity. mdpi.com

Stereospecific Pharmacological Effects of Enantiomers (e.g., in Alpha-Amylase Inhibition)

This compound is a chiral flavonoid, meaning it exists as enantiomers. mui.ac.ir The stereochemistry of chiral compounds can lead to stereospecific pharmacological effects, where different enantiomers exhibit distinct biological activities. Studies have investigated the stereospecific contributions of this compound enantiomers to various activities, including alpha-amylase inhibition. mui.ac.irnih.govnih.gov

Research exploring the antidiabetic activities of this compound, specifically its effect on alpha-amylase inhibition, has revealed interesting stereospecific differences. Racemic this compound (a mixture of both enantiomers) has demonstrated dose-dependent inhibition of the alpha-amylase enzyme. mui.ac.irnih.govnih.gov However, studies have shown that the pure enantiomers of this compound did not exhibit the same dose-dependent inhibition pattern as the racemate. mui.ac.irnih.govnih.gov In some cases, the pure enantiomers demonstrated significantly higher alpha-amylase inhibition at certain concentrations compared to racemic this compound. nih.gov This indicates that the pharmacological effects of this compound in alpha-amylase inhibition are stereospecific, emphasizing the importance of studying individual enantiomers. mui.ac.irnih.govnih.gov

Further research with pure stereoisomers is necessary to fully elucidate their potential differences in other biological activities, such as anti-inflammatory and antioxidant effects. nih.gov

Advanced Research Methodologies and Techniques

In vitro and In vivo Experimental Models

Experimental models are fundamental tools used to investigate the effects of liquiritigenin in controlled environments, ranging from cellular systems to complex organisms.

Cell Culture Models

Cell culture models provide a versatile platform for studying the direct effects of this compound on various cell types relevant to different diseases. Numerous cancer cell lines have been utilized, including human cervical cancer cells (HeLa) altogenlabs.commdpi.comfrontiersin.org, hepatoma cells (SMMC-7721) mdpi.comfrontiersin.org, human osteosarcoma cells (U2OS) frontiersin.org, human breast cancer cell lines (MDA-MB-231, MCF-7, SKBR3) frontiersin.orglidebiotech.comresearchgate.net, human colon cancer cell lines (LoVo, HCT, HT-29, RCN-9, COLO-320DM) frontiersin.orgresearchgate.netmui.ac.ir, glioma cells (U87) frontiersin.org, and oral cancer cells (CAL-27, SCC-9) researchgate.net. Studies have investigated the antiproliferative activity of this compound in cell lines such as HT-29 human colorectal adenocarcinoma cells researchgate.netmui.ac.ir.

Beyond cancer, neuronal cells, such as dopaminergic neuronal SN4741 cells, have been used to assess the protective effects of related compounds like isothis compound (B1662430) against induced cell death frontiersin.org. Macrophages, including induced M1 and M2 subtypes, are studied, sometimes in co-culture with cancer cells, to understand the role of this compound in modulating the tumor microenvironment and macrophage polarization lidebiotech.comresearchgate.netnih.govfrontiersin.org. Monocytic cell lines like THP-1 and U937 are used to generate macrophages for these studies researchgate.net. Smooth muscle cells have also been mentioned in the context of co-culture systems used to study cellular interactions in vascular disease researchgate.netksbmb.or.kr. Human hepatic L-02 cells have been used to assess cell-specific toxicity, showing that this compound at certain concentrations did not cause significant death in these normal cells frontiersin.org.

Animal Disease Models

In vivo studies using animal models are essential for evaluating the systemic effects, pharmacokinetics, and efficacy of this compound in a living organism. Commonly used mammalian models include mice and rats. Sprague-Dawley rats have been utilized for pharmacokinetic studies to characterize the serum and urinary disposition of this compound enantiomers after administration nih.govresearchgate.netnih.gov. Mice, including nude mice and BALB/c mice, are frequently used, particularly in xenograft models for cancer research mdpi.comfrontiersin.orgresearchgate.netnih.gov. Specific strains like NCG mice and SCID mice are also employed, especially in studies involving human cells or patient-derived xenografts lidebiotech.com.

Beyond rodents, Caenorhabditis elegans, a transparent nematode, serves as an invertebrate model organism. It is used in research due to its genetic conservation with humans, short development cycle, and transparency, allowing for the tracking of molecules in a living organism frontiersin.orgdzne.demyotonic.org. C. elegans models, including transgenic lines, have been used to study neurodegenerative conditions like Parkinson's disease and aspects related to connective tissue disorders like Marfan syndrome frontiersin.orgfrontiersin.org. Rabbits are also listed as animal models used in research frontiersin.orgnih.gov.

Human Xenograft Tumor Models

Human xenograft tumor models involve implanting human cancer cells or tumor tissue into immunocompromised animals, typically nude mice, to study tumor growth and the effects of potential therapies in a living system that mimics aspects of human cancer. These models are critical for preclinical efficacy studies. Human cervical cancer cell lines, such as HeLa cells, have been successfully xenografted into nude mice to evaluate the inhibitory effects of this compound on tumor growth and vascularization altogenlabs.commdpi.comresearchgate.netnih.gov. Other human cancer cell lines, including U87 glioma cells and MCF-7 breast cancer cells, have also been used to create xenograft models for testing this compound frontiersin.org. Xenograft models using CAL-27 cells have been established in mice researchgate.net. More complex models, such as those using NALM-6 human B lymphoblastic leukemia cells in NCG mice or human multiple myeloma patient-derived xenografts (PDX) in SCID mice, are employed to assess anti-tumor effects lidebiotech.com.

Analytical and Characterization Techniques

Precise analytical techniques are vital for identifying, quantifying, and characterizing this compound and its metabolites in various biological matrices and experimental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC/MSn-IT-TOF) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, including LC-MS/MS and LC/MSn-IT-TOF, are extensively used for the analysis of this compound and its metabolites. LC-MS/MS is a powerful tool for in-depth analysis of complex samples, enabling the identification of unknown compounds by analyzing characteristic fragment ions, which is commonly applied in metabolite and drug metabolism studies creative-proteomics.com. LC/MSn-IT-TOF combines liquid chromatography with an ion trap and time-of-flight mass analyzer, allowing for high-accuracy MSn analysis to obtain information about unknown metabolites and predict their composition nih.govdntb.gov.ualcms.cz. These techniques have been employed to identify this compound metabolites formed by gut microbiota and during hepatic metabolism nih.govdntb.gov.ua. LC-Q-TOF-MS/MS is another related technique used for flavonoid detection and structural information researchgate.net. LC-MS is also used for the quantitative analysis of known target compounds creative-proteomics.com.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Pharmacokinetic Studies

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of this compound, particularly for distinguishing its enantiomers. A simple and stereospecific HPLC method has been developed and successfully applied for the detection and quantification of individual this compound enantiomers nih.govresearchgate.net. This method typically utilizes a chiral stationary phase column, such as a Chiralpak® ADRH column, with UV detection nih.gov. HPLC is crucial for conducting pharmacokinetic studies to characterize the stereoselective disposition of this compound enantiomers in biological fluids like serum and urine nih.govresearchgate.netnih.gov. Reversed-phase, isocratic HPLC methods with UV detection have been used for characterizing concentrations in rat serum and urine researchgate.netnih.gov. Validated HPLC methods are also used for isolating the pure stereoisomers of this compound mui.ac.ir.

X-ray Diffraction (Single-Crystal and Powder) for Structural Characterization

X-ray Diffraction (XRD) is a powerful technique used to determine the atomic and molecular structure of crystalline materials. Both single-crystal XRD and powder XRD (PXRD) have been applied to this compound to characterize its crystalline forms and confirm its structure.

Single-crystal X-ray diffraction provides a detailed 3D structure of a molecule in its crystalline state, including bond lengths, angles, and intermolecular interactions. Studies have reported the synthesis and structural characterization of crystalline this compound monohydrate ([LG·H₂O]n) using single-crystal XRD. This analysis revealed that this compound and water molecules are connected by hydrogen bonds, forming a 3,5-connected network structure. figshare.comnih.govresearchgate.net The crystalline form was found to crystallize in the space group Pna2₁. figshare.comnih.gov

Powder X-ray diffraction is used to identify crystalline phases and determine unit cell parameters of powdered samples. PXRD patterns of crystalline this compound have been recorded to confirm the bulk crystalline structure and assess the purity of synthesized or isolated forms. figshare.comnih.gov The PXRD patterns provide a unique fingerprint for the specific crystalline form of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure and purity of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and functional groups within the molecule.

Both ¹H NMR and ¹³C NMR spectroscopy are routinely used for the structural elucidation of this compound. ¹H NMR spectra provide information about the different types of protons in the molecule, their chemical environments, and their connectivity based on coupling patterns. Typical ¹H NMR data for this compound in a solvent like DMSO-d₆ show characteristic signals for the protons on the flavanone (B1672756) ring system and the hydroxyl groups. figshare.com For example, a study reported ¹H NMR data for this compound including doublets around 7.45 ppm (2H, J = 8.6 Hz) and 7.06 ppm (2H, J = 8.6 Hz) corresponding to the protons on the B ring, and signals around 6.51 ppm (d, J = 8.7 Hz) and 6.35 ppm (s) for the protons on the A ring. figshare.com The proton at the chiral C-2 position typically appears as a doublet. figshare.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of carbon signals are indicative of their hybridization state and neighboring atoms. ¹³C NMR data for this compound show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons in the dihydropyran ring. figshare.com Studies have reported ¹³C NMR data with signals around 190 ppm (C=O), 78 ppm (C-2), and various signals in the aromatic region (100-165 ppm). figshare.com

Comparison of obtained NMR spectra with reported data is crucial for confirming the identity and purity of isolated or synthesized this compound. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a technique used to determine the exact molecular weight of a compound with high precision. This high mass accuracy allows for the determination of the elemental composition of the molecule, which is critical for confirming its identity and purity.

HR-MS is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) to separate this compound from other compounds in a mixture before mass analysis. nih.gov Electrospray ionization (ESI) is a common ionization method used for this compound in HR-MS. figshare.com

Studies on this compound have utilized HR-MS to confirm its molecular formula (C₁₅H₁₂O₄) by comparing the experimentally determined exact mass-to-charge ratio (m/z) with the calculated theoretical mass. figshare.comnih.gov For example, HR-MS analysis in negative ion mode (TOF-MS ES⁻) for this compound ([M – H]⁻) yielded a found m/z of 255.0662, which is in close agreement with the calculated theoretical mass of 255.0657 for C₁₅H₁₁O₄. figshare.comnih.gov This high mass accuracy provides strong evidence for the elemental composition of this compound. HR-MS is also valuable for detecting and identifying potential impurities. measurlabs.combioanalysis-zone.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. When a sample is exposed to infrared radiation, specific bonds absorb energy at particular wavelengths, resulting in a spectrum of absorption bands.

IR spectroscopy of this compound provides information about the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic C=C double bonds, among other functional groups. Studies have reported IR spectra for this compound showing characteristic absorption bands. figshare.comnih.gov For instance, IR spectra of crystalline this compound (KBr pellet) showed νmax values including bands around 3549-3137 cm⁻¹ (ν-OH stretching), 1662-1650 cm⁻¹ (νC=O stretching), and 1610-1608 cm⁻¹ (νC=C stretching in aromatic rings). figshare.comnih.gov These spectral features are consistent with the known structure of this compound and can be used for its identification and to assess the presence of certain functional groups in different forms (e.g., crystalline vs. amorphous). figshare.comnih.gov

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis, particularly using techniques like reverse transcription quantitative polymerase chain reaction (RT-qPCR), is employed to study the effects of this compound on the transcriptional activity of specific genes. RT-qPCR allows for the quantification of messenger RNA (mRNA) levels, providing insights into how this compound influences gene regulation. nih.gov

Researchers use RT-qPCR to investigate the molecular mechanisms underlying the biological effects of this compound. For example, studies have examined the impact of this compound on the expression of genes related to various cellular processes, such as apoptosis, inflammation, and antioxidant defense. acs.orgnih.govnih.gov

In the context of anti-amyloid-β effects in Caenorhabditis elegans, RT-qPCR has been used to analyze the expression levels of genes like skn-1, sod-3, daf-16, and hsf-1. figshare.comacs.org A study showed that this compound treatment upregulated the expression of skn-1 and sod-3 while downregulating daf-16 and hsf-1 in C. elegans, suggesting a role in modulating stress response and longevity pathways. figshare.comacs.org

RT-qPCR has also been applied to study the effect of this compound on the expression of genes in cancer cells. For instance, this compound treatment significantly downregulated the mRNA expression of Runt-related transcription factor 2 (Runx2) in HCT116 colorectal cancer cells in a dose-dependent manner. nih.gov

Immunological Assays (e.g., Immunoblotting, Immunofluorescence)

Immunological assays, such as immunoblotting (Western blotting) and immunofluorescence, are utilized to detect and quantify specific proteins and visualize their localization within cells or tissues. These techniques are valuable for investigating the effects of this compound on protein expression levels and cellular signaling pathways.

Immunoblotting involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect target proteins. This allows researchers to determine if this compound treatment alters the abundance of particular proteins. Studies have used Western blotting to analyze the protein levels of various targets modulated by this compound. nih.govnih.govresearchgate.net For example, this compound treatment was shown to downregulate the protein level of Runx2 in HCT116 cells. nih.gov Immunoblotting has also been used to assess the levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and signaling pathways (e.g., PI3K/AKT) in response to this compound or related compounds like isothis compound. nih.govnih.govphcog.comnih.gov

Immunofluorescence microscopy uses fluorescently labeled antibodies to visualize the location of specific proteins within cells or tissues. This technique can provide insights into the cellular distribution and translocation of proteins upon this compound treatment. Immunofluorescence has been used to observe the nuclear translocation of estrogen receptor beta (ERβ) in SH-SY5Y cells treated with this compound, consistent with its role as an ERβ agonist. researchgate.net

Flow Cytometry for Cell Cycle and Reactive Oxygen Species Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells in a population. It is widely used to assess cell cycle distribution, detect apoptosis, and measure levels of reactive oxygen species (ROS) within cells.

In the study of this compound, flow cytometry has been applied to understand its effects on cell proliferation and death. Cell cycle analysis using flow cytometry, typically after staining cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI), can determine if this compound treatment causes cell cycle arrest in a specific phase. While some studies on this compound's isomer, isothis compound, have shown cell cycle arrest, direct evidence for this compound's effect on cell cycle distribution using flow cytometry is less prominent in the provided search results compared to its effects on apoptosis and ROS. phcog.comnih.gov

Flow cytometry is also used to detect apoptosis by employing annexin (B1180172) V/PI staining. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). Flow cytometry analysis of annexin V/PI staining can quantify the percentage of cells undergoing apoptosis. Studies have indicated that this compound can induce apoptosis in certain cell lines, and flow cytometry has been used to assess the percentage of apoptotic cells after this compound treatment. nih.govpsu.edu

Furthermore, flow cytometry is utilized to measure intracellular levels of reactive oxygen species (ROS). Fluorescent probes, such as DCF-DA (dichlorodihydrofluorescein diacetate), are used; these probes are oxidized by ROS into fluorescent compounds that can be detected by flow cytometry. Increased fluorescence intensity correlates with higher ROS levels. Studies have shown that this compound treatment can lead to the production of ROS in cells, and flow cytometry has been employed to quantify this increase in ROS levels. psu.edu This suggests that ROS generation may be involved in the mechanisms of action of this compound, such as the induction of apoptosis. psu.edu

Computational and Docking Studies

Computational methods, such as molecular docking and molecular dynamics simulations, are widely used in drug discovery and structural biology to predict and analyze the interactions between small molecules like this compound and target proteins. These approaches offer insights into the binding modes, affinities, and dynamic behavior of the complexes formed.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand when it is bound to a protein target. This method scores different poses based on their estimated binding energy, providing an indication of the potential binding affinity. Molecular docking studies have been employed to investigate the interactions of this compound with various proteins.

Studies have explored the binding of this compound to targets such as vascular endothelial growth factor A (VEGFA). Molecular docking results indicated that this compound can combine well with VEGFA, with a calculated free binding energy of -6.7 kcal/mol. acs.orgnih.govnih.gov The interactions observed in the docked complexes included hydrophobic interactions, hydrogen bonds, and pi-cation interactions with residues in the active site of VEGFA. nih.gov

Another target investigated using molecular docking is HMG-CoA reductase. While the search results primarily highlight studies on isothis compound's interaction with HMG-CoA reductase, mentioning a docking score of -6.740 kcal/mol and the formation of hydrogen bonds with residues like Thr558, Met657, Asn658, Met659, and Gly765, this demonstrates the application of docking in studying licorice compound interactions with this enzyme. nih.govarchivesofmedicalscience.com Asn658 was noted to form two hydrogen bonds, indicating high activity of this residue in the interaction. nih.gov

Molecular docking has also been applied to study the potential interaction of this compound with SARS-CoV-2 spike protein variants. tandfonline.com In a virtual screening study against the spike protein of Alpha, Beta, Delta, Gamma, and Omicron variants, this compound was identified as a promising potential lead compound based on molecular docking results. tandfonline.com

Furthermore, molecular docking studies have been conducted to assess the binding affinities of this compound derivatives with the acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease. These studies aimed to design new derivatives with enhanced activity and predicted good binding affinities for the targeted enzyme. researchgate.net

Molecular docking provides valuable initial insights into potential ligand-protein interactions and is often used in virtual screening to identify promising compounds for further investigation.

Molecular Dynamics Studies

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. Unlike static docking studies, MD simulations provide information about the stability of the ligand-protein complex, conformational changes, and the dynamics of interactions in a more realistic environment, typically including solvent and ions.

MD simulations have been used to complement molecular docking studies of this compound. For instance, following molecular docking of this compound with SARS-CoV-2 spike protein variants, 100 ns molecular dynamics simulations were performed to assess the stability of the complexes formed between the spike protein receptor-binding domain and this compound. tandfonline.com These simulations help to validate the stability of the predicted binding poses and understand the dynamic behavior of the interaction over time.

In studies investigating the interaction of licorice compounds, including this compound, with Plasmodium vivax Duffy Binding Protein (PvDBP), MD simulations were conducted for 100 ns to analyze the stability of the docked complexes. mdpi.com While this compound showed higher root mean square deviation (RMSD) rates compared to some other compounds in the study, indicating more fluctuation, it still exhibited good interaction with the target protein. mdpi.com Interaction energy calculations during the MD simulation also provided further insights into the binding stability. mdpi.com

MD simulations have also been applied to study the dynamics of complexes involving isothis compound, a related compound, with targets like PPARγ and erectile marker proteins such as endothelial nitric oxide synthase (eNOS) and phosphodiesterase type 5 (PDE5). These simulations assessed complex stability over periods like 100 ns, analyzing parameters such as RMSD, root mean square fluctuation (RMSF), radius of gyration (Rg), solvent accessible surface area (SASA), and hydrogen/hydrophobic interactions. researchgate.netnih.gov While these specific examples focus on isothis compound, they illustrate the type of dynamic information MD simulations can provide for related flavonoid compounds like this compound.

MD simulations offer a dynamic perspective on the interactions predicted by docking studies, providing crucial information about the stability and behavior of the ligand-protein complex in a simulated physiological environment.

Data Table: Examples of Computational Study Findings for this compound

Target ProteinComputational MethodKey Finding(s)Reference
Vascular Endothelial Growth Factor A (VEGFA)Molecular DockingFree binding energy: -6.7 kcal/mol; Forms hydrophobic interactions, H-bonds, and pi-cation interactions. acs.orgnih.govnih.gov
SARS-CoV-2 Spike Protein VariantsMolecular Docking, Molecular Dynamics (100 ns)Identified as a promising potential inhibitor; MD simulations assessed complex stability. tandfonline.com
Plasmodium vivax Duffy Binding Protein (PvDBP)Molecular Docking, Molecular Dynamics (100 ns)Exhibited interaction with PvDBP; MD simulations analyzed stability and interaction energy. mdpi.com
Acetylcholinesterase (AChE)Molecular DockingPredicted good binding affinities for this compound derivatives. researchgate.net

Therapeutic Research Directions and Preclinical Applications

Potential as a Therapeutic Agent for Neurological Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Neurodegenerative Diseases)

Research suggests liquiritigenin may hold promise for the treatment of neurological disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD), which are characterized by the progressive loss of neuronal structure and function. frontiersin.orgnih.govfrontiersin.org These conditions involve complex factors such as protein aggregation, oxidative stress, mitochondrial dysfunction, and neuroinflammation. frontiersin.org

This compound has demonstrated neuroprotective effects in preclinical models. It has been reported to protect against glutamate-mediated neurotoxicity in mouse hippocampal neurons by reducing the production of reactive oxygen species (ROS) and pro-apoptotic factors. alzdiscovery.org In an Alzheimer's disease mouse model (Tg2576), this compound treatment (30 mg/kg for 90 days) showed protective effects through anti-inflammatory and anti-amyloid mechanisms. This treatment led to a reduction in oligomeric amyloid-beta (Aβ) by 65% and astrogliosis by 74%, alongside improvements in learning and memory tasks. alzdiscovery.org

Furthermore, this compound acts as a selective agonist of the estrogen receptor beta (ERβ), which is distributed in brain regions associated with learning and memory. wikipedia.orgfrontiersin.orgresearchgate.net Phytoestrogens like this compound are being investigated as neuro-selective estrogen receptor agonists (NeuroSERMs) that mimic estrogen's actions in the brain with potentially insignificant effects on non-neuronal tissues. frontiersin.org

Isothis compound (B1662430), an isomer of this compound, has also shown neuroprotective effects in preclinical models of Parkinson's disease. Treatment with isothis compound attenuated 6-hydroxydopamine (6-OHDA)–induced cell death in dopaminergic neuronal cells, inhibiting nuclear condensation, fragmentation, and apoptosis, along with inhibiting caspase-3 activation. frontiersin.org

Research into Anticancer Drug Development (e.g., Targeting Specific Pathways, Low Toxicity Profile)

This compound is being investigated for its potential in anticancer drug development, with studies exploring its effects on various cancer cell lines and in vivo models. guidetopharmacology.orgtandfonline.com Traditional Chinese medicine, from which this compound is derived, is being explored for its anti-tumor effects, often noted for lower toxicity compared to some chemical drugs. tandfonline.com

Preclinical studies indicate that this compound can induce apoptosis (programmed cell death) in cancer cells. tandfonline.com This process is a key area of anti-tumor research. tandfonline.com this compound has been shown to induce apoptosis by promoting the production of reactive oxygen species and altering mitochondrial membrane potential. tandfonline.com It may also influence the balance of pro- and anti-apoptotic proteins like Bax and Bcl. tandfonline.com

Research has also focused on the specific signaling pathways targeted by this compound in cancer. In oral cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis and autophagy by inactivating the PI3K/AKT/mTOR pathway. tandfonline.com In vivo studies using oral cancer models also demonstrated that this compound inhibited tumor growth and modulated this pathway. tandfonline.com

Isothis compound, the isomer of this compound, has also shown potent anticancer activity in various cancer types, including cervical, liver, colon, breast, and prostate cancers. researchgate.net It has been reported to inhibit cancer cell proliferation and induce apoptosis and autophagy through the regulation of diverse signaling pathways. researchgate.net Studies suggest that isothis compound can inhibit the growth of cancer cells at concentrations below 27 μM, with limited effects on normal cells. nih.gov Some research indicates low toxicity of both pure isothis compound and its nanosuspension to normal cells, although higher concentrations (over 100 µM in some cell lines) showed cytotoxicity. nih.gov Further research on target organ toxicity and side effects is considered necessary. nih.gov

This compound has also shown potential in breast cancer prevention research, particularly in high-risk postmenopausal women. Studies suggest it may inhibit aromatase activity and suppress its expression in breast tissue, which could lead to reduced estrogen production and potentially lower hormone-dependent proliferation. researchgate.net While this compound has shown estrogenic effects in vitro, it has been reported to reduce estradiol-induced uterine growth in vivo, suggesting a complex activity profile. researchgate.net

Exploration in Inflammatory and Oxidative Stress-Related Diseases

This compound is being explored for its potential in treating inflammatory and oxidative stress-related diseases. researchgate.netnih.gov Oxidative stress, an imbalance between free radicals and antioxidants, contributes to various human diseases, including cardiovascular disease, cancer, and neurological disorders. frontiersin.org The Nrf2 signaling pathway plays a crucial role in regulating antioxidant genes and protecting cells against oxidative stress. frontiersin.org

This compound has demonstrated antioxidant properties. researchgate.net It has been suggested that this compound can protect against oxidative liver damage and inflammation diseases. researchgate.net Studies in a rat model of chronic carbon tetrachloride (CCl4) exposure, which induces liver injury, showed that this compound was effective in protecting the liver, alleviating hepatocyte death, fat accumulation, inflammatory cell infiltration, oxidative stress, and the expression of inflammation and fibrotic genes. researchgate.net

This compound also exhibits anti-inflammatory effects. guidetopharmacology.orgresearchgate.net It has been shown to inhibit the activation of NF-κB in macrophages and reduce the production of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines. researchgate.net Additionally, this compound may modulate the activity of sirtuin 3 (SIRT3) and regulate gene expressions through the peroxisome proliferator-activated receptor (PPAR) signaling pathway, contributing to its anti-inflammatory effects. researchgate.net

Isothis compound has also been recognized for its anti-inflammatory and antioxidant activities. researchgate.netfrontiersin.org It has shown potential therapeutic effects on diseases like diabetes and cardiovascular diseases through the activation of the Nrf2 pathway. frontiersin.org

Development as a Phytoestrogen in Hormone-Related Conditions Research

This compound is classified as a phytoestrogen and is being researched for its potential in hormone-related conditions, particularly those influenced by estrogen receptor activity. wikipedia.orgresearchgate.netnih.gov It acts as a selective agonist of the estrogen receptor beta (ERβ), although it may also act as a partial agonist for ER alpha (ERα) at sufficient concentrations. wikipedia.orgresearchgate.net

The selective ERβ agonism of this compound is a key area of investigation. Studies have shown that this compound activates multiple estrogen receptor regulatory elements and target genes with ERβ but not ERα. researchgate.net This selectivity is attributed to the selective recruitment of the coactivator steroid receptor coactivator-2 to target genes. researchgate.net

Research has explored the potential of this compound in managing menopausal symptoms, as it is found in licorice species used in botanical supplements for this purpose. nih.gov While this compound is considered a principal phytoestrogen in licorice extracts, its estrogenic effects in functional assays were reported to be lower compared to 8-prenylnaringenin (B1664708) from hops. nih.gov However, its ERβ selectivity and partial agonist activity suggest a different profile of estrogenic effects compared to compounds with ERα activity. nih.gov

Preclinical studies have also investigated this compound's effects in hormone-sensitive cancers, such as breast cancer, due to its interaction with estrogen receptors. researchgate.netresearchgate.net As mentioned earlier, research suggests potential in breast cancer prevention by influencing aromatase and estrogen levels. researchgate.net

Isothis compound is also considered to have estrogenic properties and has shown significant estrogenic activities, being equipotent for both ER subtypes in some studies. nih.govlipidmaps.org The estrogenic activity of isothis compound might be related to its potential to cyclize into this compound under physiological conditions. nih.gov

Investigating Combination Therapies and Synergistic Effects (e.g., with Isothis compound)

The potential for this compound to be used in combination therapies and its synergistic effects with other compounds, such as its isomer isothis compound, are areas of ongoing research. Combination therapy is a strategy in various disease areas, including cancer, aiming for enhanced efficacy and reduced toxicity. mdpi.combiochempeg.com

While the provided search results primarily discuss the combination of isothis compound with other agents, the general principle of investigating synergistic effects of natural compounds applies. For instance, studies have explored the combination of isothis compound with chemotherapy drugs like doxorubicin (B1662922) to treat cancer cells, finding that low doses of isothis compound could increase tumor cell sensitivity and reverse drug resistance, leading to reduced cell survival. mdpi.com This suggests a synergistic anti-tumor effect. mdpi.com

Given the structural similarity and shared botanical source of this compound and isothis compound, research into their combined effects or the effects of extracts containing both compounds is relevant. Some studies on licorice extracts, which contain both this compound and isothis compound, investigate their combined biological activities, such as anti-inflammatory effects. researchgate.net

The concept of synergistic effects in combination therapies involving natural products is based on the idea that multiple compounds can act on different pathways or targets, leading to a more potent or favorable outcome than either compound alone. mdpi.combiochempeg.com

Challenges in Bioavailability and Strategies for Improvement (e.g., Nanoparticle Formulations, Prodrugs)

A significant challenge in the therapeutic development of many natural compounds, including this compound and isothis compound, is their often limited bioavailability. researchgate.netmdpi.comdovepress.com Bioavailability refers to the extent to which a substance is absorbed and becomes available at the site of action. numberanalytics.com Low bioavailability can be attributed to factors such as poor water solubility, extensive metabolism, and limited permeability across biological membranes. researchgate.netdovepress.comnumberanalytics.com

Isothis compound, for example, has been reported to have low oral bioavailability in rats, ranging from 22.70% to 33.62% in one study and 11.8% in another, partly due to extensive metabolism. frontiersin.orgwikipedia.org this compound also has limited solubility in water. thegoodscentscompany.com

To overcome these bioavailability challenges, various formulation strategies are being explored. Nanotechnology-based approaches, such as nanoparticle formulations, are being investigated to improve the solubility, stability, and targeted delivery of poorly soluble compounds. researchgate.netmdpi.comdovepress.comnumberanalytics.com Nanoparticles can enhance the dissolution rate and saturation solubility of drugs. dovepress.com Examples include liposomes and polymeric nanoparticles. mdpi.com Studies have explored self-nanoemulsifying systems and nanoparticle formulations for isothis compound to improve its bioavailability and stability. researchgate.net

Another strategy to improve the pharmacokinetic properties of drugs, including bioavailability, is the development of prodrugs. numberanalytics.comwuxiapptec.commdpi.com Prodrugs are modified forms of a drug that are initially inactive or less active but are converted into the active parent drug within the body. wuxiapptec.commdpi.com This approach can address issues like poor solubility, limited permeability, and extensive metabolism. wuxiapptec.commdpi.com While the search results did not specifically detail prodrug strategies for this compound itself, the prodrug approach is a general method used to enhance the bioavailability of compounds with unfavorable properties. wuxiapptec.commdpi.com

These strategies aim to enhance the absorption, distribution, and metabolic stability of this compound and its related compounds, potentially leading to improved therapeutic efficacy in preclinical and future clinical applications. numberanalytics.comwuxiapptec.commdpi.com

Concluding Perspectives in Liquiritigenin Research

Current Gaps in Understanding Molecular Mechanisms

While studies have elucidated some of the molecular targets and pathways modulated by liquiritigenin, a comprehensive understanding of its intricate mechanisms of action is still evolving. For instance, this compound is recognized as a selective estrogen receptor beta (ERβ) agonist, but the full spectrum of downstream effects mediated by this interaction in various cell types and physiological contexts requires further detailed investigation mdpi.comtaylorandfrancis.com.

Another area requiring deeper understanding is the dynamic interconversion between this compound and its isomer, isothis compound (B1662430), in biological systems, including cell culture media and in vivo. This isomerization can lead to the presence of multiple active species, and their individual contributions to observed biological outcomes need to be carefully assessed acs.orgnih.govnih.gov.

Future Directions in Preclinical and Translational Research

Future preclinical research on this compound should prioritize addressing the identified gaps in molecular mechanisms. This includes employing advanced techniques such as transcriptomics, proteomics, and metabolomics to comprehensively map the cellular responses to this compound treatment. Further studies are needed to clarify the specific roles of this compound and its gut microbiota-derived metabolites in mediating its diverse pharmacological effects mdpi.comnih.govfrontiersin.org. Techniques like fecal microbiota transplantation could be valuable in establishing direct links between microbiota alterations induced by this compound and its biological activities frontiersin.org.

Translational research efforts should focus on developing delivery systems that can improve this compound's bioavailability and target specific tissues or organs. This compound, like many natural products, faces challenges with poor oral absorption and low bioavailability mdpi.comnih.govnih.gov. Exploring novel formulations, such as nanoparticles or liposomes, could enhance its pharmacokinetic profile and therapeutic efficacy nih.gov. Preclinical studies utilizing relevant animal models for specific diseases where this compound has shown promise (e.g., cancer, cardiovascular disease, neurodegenerative disorders) are crucial to validate in vitro findings and assess its therapeutic potential in a more complex biological setting spandidos-publications.combiomolther.orgtandfonline.com.

Further research is also needed to investigate the potential synergistic effects of this compound in combination with existing therapeutic agents. Given its multi-targeted nature, this compound could potentially enhance the efficacy or reduce the toxicity of conventional drugs, particularly in complex diseases like cancer and inflammatory disorders.

Broader Implications for Natural Product-Based Drug Discovery

The research on this compound holds broader implications for natural product-based drug discovery. It underscores the importance of understanding the complex interplay between natural compounds, host metabolism, and the microbiome in determining therapeutic outcomes mdpi.comnih.gov. The challenges encountered with this compound's bioavailability highlight the necessity of integrating pharmaceutical formulation strategies early in the drug discovery process for natural products nih.gov.

Furthermore, the study of this compound's interactions with multiple molecular targets suggests that natural products can serve as valuable sources of lead compounds for developing multi-targeted therapies, which may be particularly effective for complex diseases with multifactorial etiologies itmedicalteam.pl. The ongoing research into the structural modifications of natural compounds like this compound to enhance their activity and improve their pharmacokinetic properties is a promising avenue for developing novel therapeutic agents mdpi.com.

The investigation of this compound also emphasizes the potential of traditional medicine systems as a rich source for identifying bioactive compounds with therapeutic potential mdpi.comnih.gov. Rigorous scientific validation and in-depth mechanistic studies, as exemplified by this compound research, are crucial for translating traditional knowledge into evidence-based therapies.

Q & A

Basic Research: What methodologies are effective for enhancing the aqueous solubility of liquiritigenin in experimental settings?

Methodological Answer:
this compound’s low solubility can be addressed using solid dispersion techniques. A validated approach involves solvent evaporation with polyvinylpyrrolidone K30 (PVP K30) and mesoporous silica. The optimal ratio (e.g., 1:8 this compound:PVP K30) maximizes solubilization, followed by characterization via differential scanning calorimetry (DSC), X-ray diffraction (XRD), and infrared spectroscopy (IR) to confirm amorphous dispersion . This method increased cumulative dissolution to >95% within 60 minutes in vitro and improved relative bioavailability 7.08-fold in rats .

Basic Research: How do pharmacokinetic parameters of this compound vary across animal models, and what implications do these differences hold?

Methodological Answer:
Pharmacokinetic studies in mice, rats, rabbits, and dogs reveal dose-proportional AUC(0-t) values for this compound and its glucuronide metabolites after intravenous administration. Key parameters (clearance [CL], volume of distribution [Vss]) scale with species body weight (W) via allometric equations:

  • CL (L/h) = 3.29 × W<sup>0.723</sup>
  • Vss (L) = 0.340 × W<sup>0.882</sup>
    These relationships enable interspecies extrapolation using apolysichron (Dedrick plots) to predict human pharmacokinetics, aiding clinical trial design .

Advanced Research: What molecular mechanisms underlie this compound’s inhibition of NF-κB in inflammatory responses?

Methodological Answer:
this compound suppresses NF-κB activation by downregulating inducible nitric oxide synthase (iNOS) transcription. In RAW 264.7 macrophages, it inhibits LPS-induced iNOS mRNA expression (confirmed via RT-PCR) and promoter activity (luciferase assays) at 3–30 μM. Western blotting shows reduced iNOS protein levels, linked to NF-κB pathway modulation . Experimental design should include cell viability assays (e.g., MTT) to exclude cytotoxicity and controls for LPS specificity .

Advanced Research: How can interspecies scaling models address challenges in translating this compound’s preclinical pharmacokinetics to humans?

Methodological Answer:
Apolysichron scaling integrates time-adjusted plasma concentration profiles from multiple species (mice, rats, rabbits, dogs) using Dedrick plots. By normalizing time and concentration axes (e.g., time/body weight<sup>0.25</sup>, concentration × body weight<sup>0.75</sup>), overlapping profiles validate scaling accuracy. This approach predicts human pharmacokinetics, guiding dose selection for first-in-human trials . Critical considerations include linear pharmacokinetics in tested species and adherence to allometric principles .

Data Analysis: How should researchers resolve discrepancies between in vitro neuroprotective effects of this compound and its in vivo applicability?

Methodological Answer:
Discrepancies often arise from poor bioavailability. To reconcile findings:

  • In vitro : Use primary hippocampal neurons to assess Aβ-induced neurotoxicity (e.g., cell viability assays) and confirm ERβ-mediated neuroprotection .
  • In vivo : Address solubility limitations via formulations (e.g., solid dispersions ) and validate brain penetration using pharmacokinetic studies with cerebrospinal fluid sampling.
    Future studies should integrate in vitro mechanistic data (e.g., genomic/non-genomic signaling pathways) with in vivo pharmacodynamic endpoints .

Experimental Design: What critical steps ensure reproducibility in this compound’s anti-inflammatory assays?

Methodological Answer:

  • Cell Line Validation : Use authenticated RAW 264.7 cells with mycoplasma testing.
  • Dose Selection : Pre-screen non-cytotoxic concentrations (e.g., ≤30 μM) via MTT assays .
  • Controls : Include LPS-only (positive control) and vehicle-only (negative control) groups.
  • Data Triangulation : Combine Western blotting (protein), RT-PCR (mRNA), and luciferase assays (promoter activity) to confirm NF-κB/iNOS inhibition .
  • Reporting : Document batch-specific details (e.g., this compound purity ≥97% via HPLC) and solvent preparation protocols .

Research Gaps: What unanswered questions warrant further investigation into this compound’s therapeutic potential?

Methodological Answer:

  • Mechanistic Depth : Elucidate ERβ-dependent vs. ERβ-independent signaling in neuroprotection using ER knockout models .
  • Formulation Optimization : Compare bioavailability of solid dispersions, nanocrystals, and lipid-based carriers .
  • Clinical Translation : Validate allometric scaling predictions in human Phase I trials, emphasizing safety thresholds (e.g., NOAEL from preclinical toxicology) .

Method Validation: How can researchers ensure analytical rigor when quantifying this compound in biological matrices?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS/MS for enhanced sensitivity .
  • Validation Parameters : Assess linearity (1–100 μg/mL), precision (intra-day/inter-day CV ≤15%), and recovery (>90%) per ICH guidelines.
  • Sample Preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liquiritigenin
Reactant of Route 2
Liquiritigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.